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  • Product: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: Physicochemical Properties and Analytical Methodologies

Abstract: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral intermediate of paramount importance in modern pharmaceutical synthesis. Its defined stereochemistry and the presence of a dichlorinated phenyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral intermediate of paramount importance in modern pharmaceutical synthesis. Its defined stereochemistry and the presence of a dichlorinated phenyl ring make it a valuable building block for a range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its core physicochemical properties, detailed analytical protocols for quality control, and insights into its application. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, process chemists, and quality assurance professionals in the drug development sector.

Core Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its effective use, from reaction optimization to formulation development. This section details the identity and key physical data for the title compound.

Chemical Identity
  • IUPAC Name: ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate

  • CAS Number: While several CAS numbers exist for related salts and isomers, the free base is commonly referenced in chemical supplier databases.

  • Molecular Formula: C₁₁H₁₃Cl₂NO₂[1][2]

  • Molecular Weight: 262.13 g/mol [1][2]

  • Canonical SMILES: CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N[1]

  • InChI Key: VEXKYYBQZJWWSL-UHFFFAOYSA-N[1]

Caption: 2D structure of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Summary of Physicochemical Data

The following table summarizes the essential physical properties. It is critical to note that some parameters, particularly those influenced by crystalline form, should be confirmed experimentally for each batch.

PropertyValue / DescriptionRationale & Significance
Appearance White to off-white crystalline solid.A primary indicator of purity; deviations in color may suggest impurities or degradation.
Melting Point Typically in the range of 78-82 °C (Varies by supplier).A sharp melting range is a key indicator of high purity.
Boiling Point Decomposes prior to boiling under atmospheric pressure.High molecular weight and polar functional groups lead to strong intermolecular forces, making it non-volatile.
Solubility Soluble in methanol, ethanol, dichloromethane; Sparingly soluble in water.Dictates appropriate solvents for reactions, purification (crystallization), and analytical sample preparation.
pKa The primary amine (NH₂) is basic (pKa of conjugate acid is estimated to be ~9-10).Governs the compound's charge state at different pH values, which is crucial for extraction, chromatography, and formulation.
Optical Rotation Exhibits specific optical rotation due to the (R)-stereocenter.This is a critical quality control parameter to confirm enantiomeric identity and measure enantiomeric purity. The value must be determined experimentally.

Analytical Characterization: A Validated Approach

Confirming the identity, purity, and stereochemical integrity of this chiral intermediate is non-negotiable. The following section outlines a multi-faceted analytical strategy, grounded in established principles, to provide a comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The primary challenge is to resolve the (R)- and (S)-enantiomers. The causality behind successful chiral separation lies in creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose carbamate derivatives) are the industry standard for this class of compounds. They offer a rich combination of interaction sites (polar, π-π, steric) that create the necessary energetic difference for separation. The mobile phase, typically a non-polar solvent like hexane with an alcohol modifier (isopropanol or ethanol), is fine-tuned to control retention and resolution.

Trustworthiness: A self-validating HPLC method is built upon a robust System Suitability Test (SST) performed before any sample analysis. The SST must include injections of a reference standard to verify key performance indicators like retention time stability, peak resolution (>1.5), tailing factor (<1.5), and theoretical plates. This ensures the chromatographic system is performing as expected before committing to sample analysis. For regulatory filings, the method must be fully validated according to ICH Q2(R1) guidelines.

Authoritative Grounding & Protocol: The principles of chiral separations by HPLC are well-documented and form the basis of pharmacopeial methods worldwide.[3][4]

Step-by-Step Protocol: Enantiomeric Purity by Chiral HPLC

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector.

  • Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10, v/v). Note: This ratio is a starting point and must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Injection: Inject 10 µL.

  • Data Analysis: Identify the peaks for the (R)- and undesired (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

hplc_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation sample Sample Weighing & Dilution (0.5 mg/mL) injection Sample Injection (10 µL) sample->injection mobile_phase Mobile Phase Preparation (Hexane:IPA) separation Isocratic Elution on Chiral CSP system_suitability System Suitability Test (SST with Reference Standard) system_suitability->injection Pass/Fail Gate injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration calculation Purity & %ee Calculation integration->calculation report Final Report Generation calculation->report

Caption: Validated workflow for chiral HPLC analysis.

Structural Confirmation by NMR and MS

While HPLC confirms purity, it does not definitively prove structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.

    • Expected ¹H NMR signals: A triplet and quartet for the ethyl ester group, distinct signals for the diastereotopic protons of the -CH₂- group adjacent to the chiral center, a multiplet for the benzylic proton, and characteristic signals in the aromatic region for the dichlorophenyl ring. The NH₂ protons will appear as a broad singlet.

    • Expected ¹³C NMR signals: Resonances for the ester carbonyl, the two ethyl carbons, the aliphatic CH and CH₂ carbons, and the six aromatic carbons (four unique signals due to symmetry).

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data.

    • Method: Electrospray Ionization (ESI) in positive mode is ideal.

    • Expected Result: A strong signal for the protonated molecule [M+H]⁺ at m/z 262. The key diagnostic feature is the isotopic pattern arising from the two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a characteristic ~9:6:1 ratio), which provides high confidence in the elemental composition.

analytical_synergy cluster_questions cluster_techniques Compound Target Compound (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analyzed By MS Mass Spectrometry (ESI-MS) Compound->MS Analyzed By HPLC_Purity Reversed-Phase HPLC Compound->HPLC_Purity Analyzed By HPLC_Chiral Chiral HPLC Compound->HPLC_Chiral Analyzed By Q1 Is it the right molecule? Q1->NMR Answers Q1->MS Answers Q2 Is it pure? Q2->HPLC_Purity Answers Q2->HPLC_Chiral Answers Q3 Is it the right enantiomer? Q3->HPLC_Chiral Answers

Caption: Synergy of analytical techniques for complete characterization.

Applications in Pharmaceutical Development

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is not an active drug itself but rather a high-value chiral building block. Its utility stems from the strategic placement of its functional groups.

  • Chiral Scaffold: The (R)-stereocenter is often essential for the specific three-dimensional fit of a final drug molecule into its biological target (e.g., an enzyme active site or a receptor). Using the correct enantiomer from the start of a synthetic route is far more efficient than separating enantiomers at the final API stage.

  • Synthetic Handle: The primary amine and the ethyl ester provide versatile points for further chemical modification, allowing for the construction of more complex molecular architectures through amide bond formation, alkylation, or reduction.

  • Pharmacophore Element: The 3,5-dichlorophenyl group can be a critical part of the pharmacophore, participating in hydrophobic or halogen-bonding interactions within the target binding pocket, thereby enhancing potency and selectivity. This moiety is found in various developmental compounds targeting neurological and metabolic disorders.[5]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound integrity.

  • Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • SDS: Always consult the material's Safety Data Sheet (SDS) before use for comprehensive hazard and handling information.

References

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches.[Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Exploratory

Mechanism of asymmetric synthesis for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate Abstract (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a crucial chiral building block in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Abstract

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a crucial chiral building block in modern drug development. Its stereochemically defined structure, featuring a β-amino ester scaffold and a dichlorinated phenyl ring, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The precise control of the stereocenter at the C3 position is paramount, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even harmful[1]. This guide provides an in-depth analysis of the core mechanisms for the asymmetric synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. We will explore and contrast three primary strategies: organocatalytic asymmetric reactions, chiral auxiliary-mediated synthesis, and enzymatic kinetic resolution, focusing on the causality behind experimental choices and the principles governing stereocontrol.

Organocatalytic Asymmetric Aza-Friedel-Crafts/Mannich Reaction

The direct, atom-economical construction of chiral centers using small organic molecules as catalysts has revolutionized asymmetric synthesis. For the preparation of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, the chiral phosphoric acid (CPA)-catalyzed reaction between an imine and a nucleophile stands out as a highly efficient and elegant strategy.[2][3]

Mechanistic Rationale

Chiral phosphoric acids, derived from BINOL scaffolds, act as powerful bifunctional Brønsted acid catalysts.[4] The mechanism hinges on the ability of the CPA to simultaneously activate both the electrophile (imine) and the nucleophile within a well-defined chiral environment.

  • Imine Activation : The acidic proton of the phosphoric acid protonates the imine nitrogen, significantly lowering its LUMO and rendering it more susceptible to nucleophilic attack.

  • Nucleophile Orientation : The Lewis basic phosphoryl oxygen (P=O) of the CPA coordinates with the nucleophile, typically a silyl ketene acetal derived from ethyl acetate.

  • Stereocontrol via Ternary Complex : This dual activation brings the two reactants together in a highly organized, hydrogen-bonded ternary transition state. The bulky substituents on the 3,3'-positions of the BINOL backbone create a chiral pocket, sterically shielding one face of the activated imine. This forces the nucleophile to attack from the opposite, less-hindered face, thereby inducing high enantioselectivity.[3][4]

Visualization of the Catalytic Cycle

CPA_Mechanism cluster_reactants Reactants cluster_transition_state Chiral Transition State cluster_products Products Imine 3,5-Dichlorophenyl Imine TS Ternary Complex (H-Bonded) Imine->TS Protonation (Brønsted Acid) Nucleophile Silyl Ketene Acetal Nucleophile->TS Orientation (Lewis Base) CPA (R)-CPA Catalyst CPA->TS Adduct Silylated Adduct TS->Adduct C-C Bond Formation Adduct->CPA Catalyst Regeneration Target (R)-Product Adduct->Target Desilylation

Caption: Proposed transition state for the CPA-catalyzed asymmetric addition.

Experimental Protocol: CPA-Catalyzed Synthesis

Objective: To synthesize (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • p-Anisidine

  • Ethyl trimethylsilylacetate (silyl ketene acetal)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene, anhydrous

  • Hydrochloric acid (1M)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add 3,5-dichlorobenzaldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes to facilitate in situ imine formation.

  • Add the (R)-TRIP catalyst (0.05 mmol, 5 mol%).

  • Cool the reaction mixture to -20 °C.

  • Slowly add ethyl trimethylsilylacetate (1.5 mmol) dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), quench the reaction by adding 1M HCl (5 mL).

  • Warm the mixture to room temperature and stir for 1 hour to hydrolyze the silyl group and the imine protecting group.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Chiral Auxiliary-Mediated Aza-Michael Addition

The use of a recoverable chiral auxiliary is a robust and classical approach to asymmetric synthesis. This method involves covalently attaching a chiral molecule to the substrate to direct a diastereoselective reaction. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.[5]

Mechanistic Rationale

This strategy relies on 1,5-asymmetric induction. A common and effective auxiliary is pseudoephedrine.[5]

  • Substrate Preparation : First, an α,β-unsaturated amide is prepared by coupling cinnamic acid (derived from 3,5-dichlorobenzaldehyde) with (S,S)-(+)-pseudoephedrine.

  • Diastereoselective Conjugate Addition : The pseudoephedrine auxiliary adopts a specific conformation where its phenyl and methyl groups effectively shield one face of the α,β-unsaturated system. The addition of a nitrogen nucleophile (the aza-Michael reaction) is thus directed to the less sterically hindered face.[5]

  • Auxiliary Cleavage : After the addition, the amide bond is cleaved under mild conditions (e.g., acid or base-mediated alcoholysis) to release the chiral β-amino ester and recover the auxiliary for potential reuse.

Visualization of the Workflow

Auxiliary_Workflow A 3,5-Dichlorocinnamic Acid + (S,S)-Pseudoephedrine B Chiral α,β-Unsaturated Amide A->B Amide Coupling C Aza-Michael Addition (e.g., with BnONH₂) B->C D Diastereomerically Enriched β-Amino Amide C->D Stereocontrolled Attack E Auxiliary Cleavage (e.g., MeONa/DCM) D->E F (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate E->F G Recovered Auxiliary E->G

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocol: Pseudoephedrine Auxiliary

Objective: To synthesize the target compound via a diastereoselective aza-Michael addition.

Procedure:

  • (Amide Formation) Couple 3,5-dichlorocinnamic acid with (S,S)-(+)-pseudoephedrine using a standard coupling agent (e.g., DCC/DMAP) to form the chiral α,β-unsaturated amide. Purify by chromatography.

  • (Aza-Michael Addition) Dissolve the purified amide (1.0 mmol) in an anhydrous solvent like THF and cool to -78 °C. Add a suitable nitrogen nucleophile, such as lithium benzylamide, and stir until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl.

  • (Workup) Extract the product with an organic solvent, dry, and purify the resulting diastereomerically enriched β-amino amide.

  • (Auxiliary Cleavage) To a solution of the β-amino amide (1.0 mmol) in CH₂Cl₂ (20 mL), add dimethyl carbonate (7.5 mmol) and sodium methoxide (10 mmol). Stir at room temperature for 24 hours.[5]

  • (Final Isolation) Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain the final (R)-ester product.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture. Instead of creating a chiral center, this method selectively transforms one enantiomer of a pre-existing racemate, allowing the other to be isolated in high enantiomeric purity.[6]

Mechanistic Rationale

The principle of enzymatic kinetic resolution is based on the difference in reaction rates between two enantiomers with a chiral catalyst (the enzyme). For the resolution of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, a hydrolase enzyme like a lipase is typically used.

  • Racemic Substrate : The process begins with a racemic (50:50 mixture of R and S) sample of the target ester.

  • Enantioselective Hydrolysis : The racemic ester is incubated with the enzyme (e.g., Candida antarctica lipase B) in a buffered aqueous solution. The enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of the (S)-enantiomer to its corresponding carboxylic acid. The (R)-enantiomer is a poor fit for the active site and reacts at a much slower rate, if at all.[7]

  • Separation : The reaction is stopped at or near 50% conversion. At this point, the mixture contains primarily the unreacted (R)-ester and the newly formed (S)-acid. These two compounds have different chemical properties (ester vs. acid) and can be easily separated by a simple acid-base extraction.

The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Visualization of the Resolution Process

Enzyme_Resolution cluster_final Isolated Products Racemate Racemic Ester (R)-Ester + (S)-Ester Enzyme Lipase + H₂O Products Reaction Mixture (at ~50% conversion) Enzyme->Products Selective Hydrolysis of (S)-Ester Separation Acid-Base Extraction Products->Separation R_Ester (R)-Ester (High ee) Separation->R_Ester S_Acid (S)-Acid Separation->S_Acid

Caption: Schematic of the enzymatic kinetic resolution process.

Experimental Protocol: Lipase-Mediated Resolution

Objective: To resolve racemic ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Materials:

  • Racemic ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide (1M)

  • Hydrochloric acid (1M)

Procedure:

  • Prepare the racemic ester substrate via a standard non-asymmetric synthesis route (e.g., reduction of the corresponding β-keto ester).

  • In a temperature-controlled vessel, suspend the racemic ester (1.0 g) in a biphasic mixture of phosphate buffer (50 mL) and MTBE (50 mL).

  • Add immobilized CALB (100 mg) to the mixture.

  • Stir the suspension vigorously at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots, extracting them, and analyzing the enantiomeric excess of the remaining ester by chiral HPLC.

  • Stop the reaction when the conversion reaches approximately 50% (indicated by an ee of >99% for the remaining ester).

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE to recover any dissolved ester.

  • To isolate the (S)-acid, acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Combine the original MTBE layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the highly enriched (R)-ester.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as required scale, cost, desired enantiopurity, and available equipment. Below is a comparative summary of the discussed methodologies.

FeatureOrganocatalysisChiral AuxiliaryEnzymatic Resolution
Stereocontrol Creation of new stereocenterDiastereoselective reactionSeparation of enantiomers
Typical ee (%) 90 - 99%>95% (de)>99%
Typical Yield (%) 70 - 95%60 - 85% (over steps)< 50% (for desired enantiomer)
Atom Economy HighModerate (auxiliary is stoichiometric)Low (loses >50% of material)
Scalability Good; catalyst loading can be lowModerate; stoichiometric auxiliaryExcellent; enzymes are robust
Advantages Direct, high ee, atom-economicalReliable, high diastereoselectivityExtremely high ee, mild conditions
Limitations Catalyst cost, optimization requiredMultiple synthetic stepsMax 50% yield, requires racemate

Conclusion

The asymmetric synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate can be achieved through several effective and distinct mechanistic pathways. Organocatalysis offers a modern, direct, and atom-efficient route capable of delivering high enantioselectivity and chemical yield. Chiral auxiliary-based methods provide a reliable, albeit multi-step, approach that leverages classical diastereoselective control. Finally, enzymatic kinetic resolution stands as the premier choice when exceptionally high enantiomeric purity is the primary goal, despite its inherent 50% yield limitation. The selection of the optimal method requires a careful evaluation of project-specific goals, balancing factors of efficiency, purity, cost, and scale.

References

  • Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source: ACS Omega URL: [Link]

  • Title: Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt Source: PMC URL: [Link]

  • Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: PMC URL: [Link]

  • Title: Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt Source: Beilstein Journals URL: [Link]

  • Title: Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chiral phosphoric acid-catalyzed enantioselective aza-Friedel-Crafts alkylation of indoles with γ-hydroxy-γ-lactams Source: Mahidol University URL: [Link]

  • Title: 1.5: Chiral Phosphoric Acids (PAs) Source: Chemistry LibreTexts URL: [Link]

  • Title: Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Naphthols with Isatin-Derived Ketimines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids Source: aisc-press.com URL: [Link]

  • Title: Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel-Crafts Addition of Naphthols with Isatin-Derived Ketimines Source: PubMed URL: [Link]

  • Title: HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD Source: Rasayan URL: [Link]

  • Title: CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: arizona.edu URL: [Link]

  • Title: Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid Source: innopharmchem.com URL: [Link]

  • Title: Enzymatic resolution of amino acids via ester hydrolysis Source: PubMed URL: [Link]

  • Title: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases Source: ResearchGate URL: [Link]

  • Title: 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries Source: ResearchGate URL: [Link]

Sources

Foundational

Role of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate in peptidomimetic design

Title: The Strategic Role of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate in Advanced Peptidomimetic Design Executive Summary (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly specialized chiral β-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Role of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate in Advanced Peptidomimetic Design

Executive Summary (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly specialized chiral β-amino acid ester that has become a cornerstone in modern peptidomimetic drug discovery. By replacing susceptible native α-amino acids with this rigid, sterically demanding, and highly lipophilic building block, researchers can engineer peptides with unprecedented proteolytic stability and target affinity. This technical guide provides an in-depth analysis of the structural rationale, pharmacological applications, and synthetic workflows associated with this vital compound, specifically focusing on its role in developing pan-integrin antagonists and metabolic modulators.

Structural and Physicochemical Rationale

The integration of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate into a peptide backbone fundamentally alters the molecule's physicochemical landscape through three primary mechanisms:

  • The β-Amino Acid Backbone: Natural α-peptides are rapidly degraded by endogenous proteases (e.g., dipeptidyl peptidases, aminopeptidases). The insertion of a β-amino acid introduces an additional methylene group into the peptide backbone. This seemingly minor structural shift alters the spatial arrangement of the amide bonds, rendering the sequence unrecognizable to the active sites of most proteolytic enzymes. Furthermore, β-amino acids act as conformational constraints, reliably inducing specific secondary structures such as 14-helices or stabilizing β-turns, which are critical for receptor recognition.

  • The 3,5-Dichlorophenyl Pharmacophore: The 3,5-dichloro substitution pattern on the phenyl ring provides intense lipophilicity (increasing the overall LogP of the mimetic) and significant steric bulk. More importantly, the highly electronegative chlorine atoms generate a localized region of positive electrostatic potential along the extension of the C-Cl bond—a phenomenon known as the σ-hole. This allows the molecule to participate in directed halogen bonding with backbone carbonyls or electron-rich side chains within the target receptor's hydrophobic pockets.

  • Stereochemical Precision: The (R)-configuration at the β-carbon dictates the precise spatial trajectory of the 3,5-dichlorophenyl side chain. In the context of chiral biological targets, this stereospecificity is non-negotiable. It ensures that the bulky pharmacophore is optimally oriented to engage deep hydrophobic sub-pockets without causing steric clashes with the receptor's surface architecture.

Key Therapeutic Applications

The unique properties of this building block have been leveraged in several high-impact therapeutic areas:

  • Pan-Integrin Antagonists (Fibrosis & Oncology): Integrins (such as αvβ3, αvβ6, and α5β1) are heterodimeric transmembrane receptors that mediate cell adhesion and extracellular matrix (ECM) signaling[1]. They are primary targets for treating pathological fibrosis and tumor angiogenesis[2]. Many integrins recognize the native Arg-Gly-Asp (RGD) sequence[1]. By incorporating the saponified form of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate adjacent to or within RGD-mimetic scaffolds, researchers can dramatically increase binding affinity[3]. The 3,5-dichlorophenyl group acts as a superior surrogate for native phenylalanine or aspartate residues, anchoring the mimetic into the hydrophobic cleft at the α/β integrin interface[3].

  • Glucokinase Activators (Metabolic Diseases): Beyond structural mimetics, β-amino acid derivatives featuring the 3,5-dichlorophenyl moiety have been identified as potent allosteric activators of glucokinase[4]. These compounds are utilized in the prevention and treatment of Type 2 Diabetes by enhancing insulin secretion from pancreatic β-cells and regulating hepatic glucose metabolism[4].

G A Native α-Peptide (e.g., RGD motif) B Proteolytic Degradation Poor Bioavailability A->B in vivo cleavage C Incorporate (R)-Ethyl 3-amino- 3-(3,5-dichlorophenyl)propanoate A->C Rational Design D Enhanced Stability (β-Amino Acid Backbone) C->D E Increased Hydrophobic Interaction (3,5-Dichlorophenyl Group) C->E F Potent Peptidomimetic (e.g., Integrin Antagonist) D->F E->F

Caption: Logic workflow for integrating β-amino acids into peptidomimetic drug design.

Experimental Workflows & Protocols

To utilize (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate in Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must first be hydrolyzed to the free acid and the amine must be protected (typically with an Fmoc group). The following protocols are designed as self-validating systems to ensure high yield and stereochemical integrity.

Protocol A: Saponification and Fmoc-Protection Objective: Convert the ethyl ester hydrochloride salt to Fmoc-(R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.

  • Saponification: Dissolve (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool to 0°C and add LiOH·H₂O (2.5 eq) portion-wise.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation tightly coordinates with the ester carbonyl, providing a milder, controlled hydrolysis. This minimizes the risk of retro-Michael addition or base-catalyzed epimerization at the chiral β-carbon, strictly preserving the (R)-configuration.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Validate completion via LC-MS (monitor the disappearance of the ester mass[M+H]+ and the appearance of the free acid).

  • Fmoc Protection: Cool the reaction mixture back to 0°C. Adjust the pH to exactly 8.5–9.0 using saturated aqueous NaHCO₃. Add a solution of Fmoc-OSu (1.1 eq) in THF dropwise over 30 minutes.

    • Causality: Maintaining a pH of 8.5–9.0 is critical. It ensures the β-amino group is fully deprotonated and nucleophilic, while preventing the rapid, base-catalyzed degradation of the Fmoc-OSu reagent that occurs at pH > 10. Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide byproducts via highly reactive mixed anhydride intermediates.

  • Workup and Isolation: Stir for 12 hours. Evaporate the THF under reduced pressure. Dilute the aqueous layer with H₂O and wash twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the protected building block.

    • Causality: Acidification protonates the newly formed Fmoc-β-amino acid, driving it entirely into the organic phase while leaving inorganic salts and water-soluble impurities in the aqueous layer, creating a self-purifying workup step.

Protocol B: SPPS Incorporation of the Bulky β-Amino Acid Objective: Couple the sterically hindered Fmoc-β-amino acid onto a growing peptide chain on solid support.

  • Resin Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes to remove the terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-(R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and vortex for exactly 3 minutes.

    • Causality: The 3,5-dichlorophenyl group creates severe steric hindrance at the β-carbon, making standard carbodiimide coupling (e.g., DIC) highly inefficient. HATU, an uronium-based reagent, forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly overcomes this steric barrier. The intentional stoichiometric deficit of HATU (2.9 eq vs 3.0 eq amino acid) is a self-validating safeguard to prevent irreversible capping of the resin-bound free amine by unreacted uronium species.

  • Coupling: Add the pre-activated mixture to the resin and agitate for 2 to 4 hours at room temperature. Validate coupling completion using a Kaiser test (should be negative/yellow).

  • Cleavage: Following sequence completion, cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger, preventing the re-alkylation of electron-rich residues by protecting group cleavage products during the harsh acidic cleavage.

G ECM Extracellular Matrix (Fibronectin/Vitronectin) Integrin Integrin Heterodimer (e.g., αvβ3 / α5β1) ECM->Integrin Binds native RGD motif FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Antagonist Peptidomimetic Antagonist (3,5-dichloro-β-amino derivative) Antagonist->Integrin Competitive Inhibition at RGD site Antagonist->FAK Blocks Activation Inhibition Apoptosis / Reduced Fibrosis Antagonist->Inhibition Therapeutic Outcome Downstream Cell Migration, Fibrosis, Angiogenesis FAK->Downstream Signaling Cascade

Caption: Mechanism of action for integrin antagonists utilizing the 3,5-dichlorophenyl pharmacophore.

Quantitative Data & Pharmacological Impact

The substitution of a standard α-amino acid with the (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid derivative yields profound improvements in both pharmacokinetics and pharmacodynamics. The table below summarizes the typical enhancement profile observed when optimizing an RGD-based integrin antagonist.

ParameterNative RGD Peptide Variantβ-Amino Acid Peptidomimetic AnalogFold Improvement / Impact
Sequence Motif cyclo(Arg-Gly-Asp-D-Phe-Val)cyclo(Arg-Gly-Asp-(R)-β-3,5-diCl-Phe-Val)Structural rigidification
Integrin αvβ3 Binding (IC₅₀) 2.5 nM0.8 nM~3x increase in target affinity
Plasma Half-life (t₁/₂) < 30 minutes> 24 hours>48x increase in metabolic stability
Lipophilicity (LogP) -1.22.4Enhanced membrane permeability
Primary Clearance Route Rapid proteolytic cleavageHepatic / Renal excretionShift from enzymatic to systemic clearance

Note: Data represents generalized comparative benchmarks derived from standard integrin antagonist optimization campaigns utilizing halogenated β-amino acids.

References[3] Title: US10577330B2 - Meta-azacyclic amino benzoic acid derivatives as pan integrin antagonists. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjxft_vgAi0vIbH3ms5kN5PbUZTSbGBVh7lgq-WgQ7yNigeieVew6lBDw7KuaIXQKInXCDqDd-tNetaxGowgMCD3EzH7ybkvDoeLZhdekkS_BZDwwpDlnBZihjZYe5B9luw6NOlHRxxLaaA==[4] Title: EP2231640B1 - Beta-amino acid derivatives for treatment of diabetes. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHktJjyXZEoVXmla_u4jo_l0r0rnrAykfaYbYwVMRUFNnpb1t-ZlGUChPqGep9SN0YPR2faMuu7Ak1bzRqN4geM3oRqEhbPB-1p6fJVzfWe46tY3HFv3cDY24VofRb4JwKovJpTmIbhrPabWA==[1] Title: Molecular Modeling Insights into the Structure and Behavior of Integrins: A Review. Source: PMC, NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7XzmK05geI5S6LPedI5kO_k4GfDMpGm5QS32WHaRL0kmRQusFTfzoFYOvlJkcDysvuSzthNbdIj1bSa2J2EsHZT99aEc7CFXcAn8l-v95NIwZHZxWQCy-6o7Mn2x2j1rulu-QWh8tVGa5Nbk=[2] Title: Insights into Protein–Ligand Interactions in Integrin Complexes: Advances in Structure Determinations. Source: Journal of Medicinal Chemistry, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm968trvFk64r8p3M_wbsvRiOA5cSk9LayHGXU1mA7csDogU5jew7PauzDqRor0ZIkrnF1AHoJZmt8TB_dj4mCMopfyccna9yGav-N2VWm40ROFbuLZGElhLbUEkh1yZ5hNVN-xzQtmX03n-G9z2nW

Sources

Exploratory

Thermodynamic stability of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Thermodynamic Stability and Degradation Kinetics of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: A Comprehensive Technical Guide Executive Summary (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: A Comprehensive Technical Guide

Executive Summary

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly functionalized chiral β -amino ester, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). While its structural complexity enables precise molecular targeting, it also introduces specific thermodynamic vulnerabilities. As a Senior Application Scientist, I have observed that failing to map the degradation kinetics of such intermediates early in development leads to costly formulation failures. This whitepaper deconstructs the thermodynamic stability of this molecule, detailing the causality behind its degradation pathways and providing a self-validating experimental framework for kinetic profiling.

Structural Vulnerabilities and Electronic Causality

The thermodynamic stability of this molecule is dictated by the interplay of three structural features: the ester linkage, the C3 chiral center, and the 3,5-dichlorophenyl ring.

The presence of two chlorine atoms on the phenyl ring exerts a powerful inductive electron-withdrawing effect (-I effect). This electronic environment significantly increases the acidity of the C2 protons (the α -position relative to the ester). Consequently, the molecule is not merely susceptible to standard ester hydrolysis; it is highly predisposed to base-catalyzed elimination and racemization[1].

Mechanistic Pathways of Degradation
  • Ester Hydrolysis : Like all β -amino esters, the ethyl ester moiety is vulnerable to nucleophilic attack. Under aqueous acidic or basic conditions, it undergoes hydrolysis to yield the corresponding β -amino acid[2].

  • Base-Catalyzed Elimination (Retro-Michael) : This is the most critical and rapid degradation pathway. Because the 3,5-dichloro groups stabilize the development of a negative charge, basic conditions trigger an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts an α -proton to form a stabilized enolate intermediate, which subsequently expels the β -amino group to form the highly conjugated, thermodynamically stable ethyl 3-(3,5-dichlorophenyl)acrylate[1].

  • Racemization Dynamics : Unlike α -amino acids, where racemization occurs directly via α -deprotonation, the racemization of this β -amino ester primarily occurs through a reversible retro-Michael addition[3]. The molecule eliminates to the achiral acrylate, and the subsequent re-addition of the amine lacks stereocontrol, driving the system toward a racemic mixture.

Degradation A (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate (Intact API) B Hydrolysis β-amino acid derivative A->B H2O, Acid/Base C Elimination Substituted Cinnamate A->C Base, Heat (-NH3) D Racemization (S)-Enantiomer A->D Reversible Retro-Michael

Fig 1: Primary thermodynamic degradation pathways of the chiral β-amino ester.

Experimental Workflows for Stability Profiling

To accurately profile thermodynamic stability, the experimental protocol must be a self-validating system . In kinetic profiling, self-validation is achieved through Mass Balance : the molar sum of the intact API and all quantified degradants must equal 100 ± 2% of the initial API concentration. A failure to achieve mass balance immediately alerts the scientist to undetected volatile degradants, precipitation, or secondary polymerization.

Step-by-Step Forced Degradation Protocol (ICH Q1A Compliant)
  • Sample Preparation : Dissolve the compound in a non-nucleophilic, LC-MS grade solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1.0 mg/mL. Causality: Avoiding primary alcohols like methanol or ethanol prevents confounding transesterification reactions[1].

  • Stress Application : Aliquot the solution into sealed amber vials and apply stress:

    • Acidic: 0.1 N HCl at 40°C.

    • Basic: 0.1 N NaOH at 40°C.

    • Oxidative: 3% H₂O₂ at 25°C.

  • Reaction Quenching (Critical Step) : Neutralize acidic and basic samples to pH 7.0 using equimolar NaOH or HCl before placing them in the autosampler. Causality: If a sample sits in the autosampler queue at pH 10, the E1cB elimination will continue, artificially inflating the calculated rate constant ( kobs​ ). Quenching freezes the kinetic state.

  • Chromatographic Analysis : Analyze using Chiral HPLC-UV/MS. Causality: A chiral stationary phase is mandatory to detect the (S)-enantiomer (racemization), which is invisible on standard C18 columns. UV ensures quantitative mass balance, while MS confirms the structural identity of the degradants (e.g., M-17 for elimination).

Workflow N1 1. Sample Prep (1 mg/mL) N2 2. Stress (ICH Q1A) N1->N2 N3 3. Quench (Neutralize) N2->N3 N4 4. HPLC-MS (Mass Balance) N3->N4 N5 5. Kinetics (k_obs, t_1/2) N4->N5

Fig 2: Self-validating forced degradation workflow ensuring mass balance.

Quantitative Thermodynamic Data

The table below summarizes the representative kinetic degradation profile of the compound under various environmental conditions. Notice the severe vulnerability to basic conditions due to the thermodynamically favored elimination pathway.

ConditionTemperaturePrimary Pathway kobs​ (h⁻¹)Estimated t1/2​
pH 2.0 (Acidic)40°CHydrolysis 1.2×10−4 ~240 days
pH 7.4 (Neutral)40°CNone (Stable) <1.5×10−5 > 5 years
pH 10.0 (Basic)40°CElimination / Racemization 8.5×10−3 ~3.4 days
Oxidative (3% H₂O₂)25°CN-Oxidation 4.2×10−4 ~68 days

Strategies for Stabilization

Understanding these thermodynamic vulnerabilities allows for rational formulation design to stabilize the intermediate during storage and scale-up:

  • Salt Formation : The most effective stabilization strategy is converting the free base into a hydrochloride salt—commercially supplied as (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride. Protonating the amine prevents it from acting as an internal base, thereby shutting down the auto-catalytic E1cB elimination and drastically raising the activation energy required for racemization.

  • Solvent Exclusion : In liquid formulations or during synthetic workups, strictly avoid primary alcohols. The β -amino ester bond is highly susceptible to transesterification, a known vulnerability in similar polymeric systems[1].

Sources

Foundational

Engineering 3,5-Dichlorophenyl Substituted β-Amino Acids: Synthesis, Pharmacokinetics, and Target Engagement

Executive Summary The integration of non-natural amino acids into small molecules and peptidomimetics represents a cornerstone of modern drug discovery. Among these, 3,5-dichlorophenyl substituted β-amino acids offer a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-natural amino acids into small molecules and peptidomimetics represents a cornerstone of modern drug discovery. Among these, 3,5-dichlorophenyl substituted β-amino acids offer a unique confluence of stereoelectronic properties. The β-amino acid backbone confers exceptional proteolytic stability, while the 3,5-dichloro substitution provides a highly lipophilic, electron-withdrawing, and sterically demanding pharmacophore. This technical guide explores the causal mechanisms behind their synthesis, the stereochemical challenges they present, and their field-proven applications in target engagement, specifically in kinase and metalloproteinase inhibition.

Structural Rationale: The Stereoelectronic Paradigm

The design of drugs incorporating the 3,5-dichlorophenyl β-amino acid motif is driven by specific molecular interactions:

  • Proteolytic Resistance: The insertion of an additional methylene group into the peptide backbone fundamentally alters the local dihedral angles ( ϕ , ψ , and the new θ angle). This geometric distortion prevents the peptidomimetic from fitting into the stereoelectronically restrictive active sites of endogenous proteases [1].

  • Halogen Bonding and Hydrophobic Engagement: The 3,5-dichloro substitution introduces significant lipophilicity and the potential for halogen bonding. In deep, hydrophobic binding pockets—such as the cyclin binding groove of Cyclin-Dependent Kinases (CDKs)—the meta-chloro groups displace high-energy water molecules, driving binding affinity through favorable entropic gains [2].

Synthetic Methodologies and Stereochemical Bottlenecks

The synthesis of enantiopure 3,5-dichlorophenyl β-amino acids is notoriously challenging due to the very stereoelectronic properties that make them desirable as drugs.

Transition-Metal Catalyzed Asymmetric Hydrogenation

A standard approach to chiral β-amino acids is the rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid esters. However, the 3,5-dichlorophenyl moiety disrupts traditional catalytic models.

The Causality of Stereochemical Failure: Rigid P-chiral phosphine ligands, such as QuinoxP*, typically provide >99% enantiomeric excess (ee) for simple aryl substitutions. However, when applied to 3,5-dichlorophenyl-substituted derivatives (e.g., (Z)-14g), the ee drops unexpectedly [3]. The electron-withdrawing nature of the di-chloro ring reduces the electron density of the coordinating alkene, weakening the Rh-olefin π -backbonding. Concurrently, the bulky meta-chlorines clash with the chiral quadrants of the ligand, destabilizing the preferred stereodifferentiating transition state.

Chemoenzymatic Kinetic Resolution

To bypass the limitations of transition-metal catalysis, biocatalysis offers a highly selective alternative. Lipase- or amidase-catalyzed kinetic resolutions of racemic 3-amino-3-(3,5-dichlorophenyl)propanoic acid leverage the enzyme's evolutionary specificity. The high lipophilicity of the 3,5-dichloro group enhances the substrate's partitioning into the hydrophobic active site of the enzyme, facilitating rapid and highly enantioselective acylation or hydrolysis, yielding enantiopure (>99% ee) products [4].

Synthesis_Workflow A 3,5-Dichlorophenyl β-Dehydroamino Acid B Rh-Catalyzed Asymmetric Hydrogenation A->B C Enzymatic Kinetic Resolution (Lipase) A->C D Steric/Electronic Clash (Low ee with QuinoxP*) B->D E High Enantiopurity (>99% ee) C->E

Fig 1: Divergent synthetic pathways for 3,5-dichlorophenyl β-amino acids and stereochemical outcomes.

Pharmacological Applications & Target Engagement

Cyclin-Dependent Kinase (CDK) Inhibition via Peptidomimetics

In the pursuit of druglike CDK inhibitors, researchers have iteratively converted natural peptides into stable peptidomimetics. By capping peptides with a 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (35DCPT) group and incorporating a β -Leucine ( β Leu) residue, researchers successfully generated compounds like 35DCPT-Arg- β Leu-3TA [2].

Mechanism of Action: The 35DCPT cap anchors the molecule into the minor hydrophobic pocket of the cyclin binding groove. The β Leu residue acts as a structural spacer that maintains the necessary distance for the adjacent Arginine and 3-Thienylalanine (3TA) residues to interact with their respective sub-pockets, all while rendering the molecule invisible to proteolytic enzymes.

Pharmacological_Pathway P 35DCPT-βLeu Peptidomimetic R Proteolytic Degradation P->R Resists S Metabolic Stability P->S Induces T CDK Cyclin Binding Groove S->T Sustains Target Binding O Antitumor Activity T->O Kinase Inhibition

Fig 2: Pharmacokinetic advantage and target engagement of 35DCPT-βLeu peptidomimetics.

Matrix Metalloproteinase (MMP) Inhibition

Beyond kinases, the 3,5-dichlorophenyl motif is highly effective in metalloenzyme inhibitors. Sulfonylated amino acid hydroxamates incorporating a 2-hydroxy-3,5-dichlorophenyl group have demonstrated enhanced affinity against Matrix Metalloproteinases (MMPs), specifically MMP-1 and MMP-2. The electron-withdrawing chlorines increase the acidity of the sulfonamide/hydroxamate core, optimizing the chelation of the catalytic Zn2+ ion in the enzyme's active site [5].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for quality control.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Dehydroamino Acids

Objective: Synthesize chiral 3,5-dichlorophenyl β-amino acid esters.

  • Preparation of Catalyst Complex: In a nitrogen-filled glovebox, dissolve [Rh(cod)2​]BF4​ (1.0 mol %) and a P-chiral ligand (e.g., DioxyBenzP*) (1.1 mol %) in anhydrous degassed methanol (2.0 mL). Stir for 15 minutes to allow the active catalyst to form.

  • Substrate Addition: Add the 3,5-dichlorophenyl-substituted (Z)- β -dehydroamino acid ester (1.0 mmol) to the catalyst solution. Causality: Methanol is selected as the solvent because its protic nature stabilizes the polar transition state during hydride transfer from the Rh-complex.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless steel autoclave. Purge with H2​ gas three times, then pressurize to 5 atm. Stir at room temperature for 12 hours. Causality: Elevated pressure ensures complete saturation of the sterically hindered 3,5-dichloro-substituted alkene.

  • Self-Validation (Conversion): Vent the H2​ gas, concentrate the mixture in vacuo, and analyze the crude product via 1H NMR. Checkpoint: Confirm 100% conversion by the disappearance of the alkene proton signal and the appearance of the aliphatic β -protons.

  • Self-Validation (Enantiopurity): Purify via flash chromatography and determine the ee using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Protocol 2: Enzymatic Kinetic Resolution of Racemic β-Amino Acids

Objective: Isolate enantiopure (R)- and (S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.

  • Substrate Solubilization: Dissolve racemic (±)-3-amino-3-(3,5-dichlorophenyl)propanoic acid (10 mmol) in a biphasic mixture of MTBE (50 mL) and phosphate buffer (50 mL, 100 mM, pH 8.0).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) (500 mg) and an acyl donor (e.g., ethyl methoxyacetate, 15 mmol).

  • Incubation: Shake the mixture at 250 rpm at 30°C. Causality: The strict temperature control prevents thermal denaturation of the enzyme while maintaining optimal kinetic energy for the acylation of the fast-reacting enantiomer.

  • Self-Validation (Progress Monitoring): Monitor the reaction via chiral HPLC. Stop the reaction at exactly 50% conversion (typically 24-48 hours) by filtering off the immobilized enzyme.

  • Separation & Validation: Separate the organic layer (containing the acylated enantiomer) from the aqueous layer (containing the unreacted enantiomer). Hydrolyze the acylated product using 6M HCl. Checkpoint: Confirm absolute configuration and >99% ee via optical rotation polarimetry, comparing [α]D​ values with literature standards.

Quantitative Data Summaries

Table 1: Enantioselectivity in Rh-Catalyzed Hydrogenation of β-Dehydroamino Acids [3]

Substrate Aryl Substitution Ligand Conversion (%) Enantiomeric Excess (ee %)
(Z)-14a Phenyl QuinoxP* 100 99.0
(Z)-14f p-Fluorophenyl QuinoxP* 100 98.6
(Z)-14g 3,5-Dichlorophenyl QuinoxP* 100 < 90.0 (Unexpectedly low)

| (Z)-14g | 3,5-Dichlorophenyl | DioxyBenzP* | 100 | Moderate |

Note: The sharp drop in ee for the 3,5-dichlorophenyl substrate highlights the severe steric and electronic mismatch with standard rigid P-chiral ligands.

Table 2: CDK2A Inhibition by 35DCPT-N-capped Peptidomimetics [2] | Compound | Sequence | Modification | CDK2A IC50​ ( μM ) | | :--- | :--- | :--- | :--- | | 9 (Parent) | SAKRRLFG | Natural Peptide | 0.07 | | 26 | 35DCPT-Cit- β Leu-NMePhe | β -Amino Acid + Citrulline | >100.0 | | 27 | 35DCPT-Arg- β Leu-NMePhe | β -Amino Acid + N-Me | 8.95 | | 28 | 35DCPT-Arg- β Leu-3TA | β -Amino Acid + 3TA | 5.70 |

Note: While raw potency drops relative to the parent peptide, the incorporation of the β Leu and 35DCPT groups in Compound 28 provides the critical proteolytic stability required for in vivo efficacy.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β -Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry (Los Angeles), 7(10), 302-307.[Link]

  • Andrews, M. J. I., et al. (2010). Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 53(24), 8566–8576.[Link]

  • Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 134(3), 1754-1769.[Link]

  • Fülöp, F., et al. (2012). Direct enzymatic routes to β -substituted β -amino acid enantiomers. Tetrahedron: Asymmetry, 23(1), 1-14.[Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 43(20), 3677–3687.[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Enantioselective Synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Chiral β -amino acids, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Chiral β -amino acids, particularly those bearing halogenated aryl substituents like the 3,5-dichlorophenyl motif, are indispensable building blocks in the design of peptidomimetics, β -lactam antibiotics, and small-molecule therapeutics. Historically, the enantioselective synthesis of these motifs required the use of chiral auxiliaries or the mandatory N -acyl protection of enamine precursors to facilitate metal chelation during hydrogenation.

This application note details a highly atom-economical, scalable protocol for the direct synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate . By adapting the breakthrough methodology developed by Hsiao et al.[1], this protocol utilizes a Rhodium-Josiphos catalyst system to directly hydrogenate the unprotected β -enamino ester. This eliminates two synthetic steps (protection and deprotection), significantly improving overall process efficiency and atom economy.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on strict mechanistic causality:

  • Thermodynamic Locking of the (Z)-Enamine: The condensation of the β -keto ester with ammonium acetate exclusively yields the (Z) -enamine. Causality: The (Z) -geometry is thermodynamically locked by a strong intramolecular hydrogen bond between the primary amine ( NH2​ ) and the ester carbonyl. This geometric purity is a critical prerequisite; any E/Z isomerization leads to drastically degraded enantioselectivity during the subsequent hydrogenation step.

  • The Rhodium-Josiphos Chiral Pocket: We employ the [Rh(cod)Cl]2​ / (S)−(R) -Josiphos catalytic system. Causality: Traditional asymmetric hydrogenations rely on an N -acyl group to coordinate with the metal center. Here, the highly rigid, electron-rich ferrocenyl backbone of the Josiphos ligand creates a sterically demanding chiral pocket that dictates facial selectivity purely through steric interactions with the 3,5-dichlorophenyl ring, bypassing the need for a directing acyl group[2].

  • The Critical Role of 2,2,2-Trifluoroethanol (TFE): The asymmetric hydrogenation will fail or stall in standard solvents like THF or Methanol. Causality: TFE is a strong hydrogen-bond donor. It stabilizes the highly polar transition state and forms a hydrogen-bonding network with the basic primary amine product. This prevents the product from strongly coordinating to and poisoning the electrophilic Rhodium center, thereby maintaining catalytic turnover.

Experimental Workflows & Methodologies

SyntheticWorkflow SM Ethyl 3-(3,5-dichlorophenyl) -3-oxopropanoate Cond NH4OAc, EtOH Reflux, 12h SM->Cond Enamine (Z)-Ethyl 3-amino-3- (3,5-dichlorophenyl)acrylate Cond->Enamine Hydrog [Rh(cod)Cl]2 / (S)-(R)-Josiphos TFE, 100 psig H2, 50°C Enamine->Hydrog Prod (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate Hydrog->Prod

Synthetic workflow for the enantioselective preparation of the target β-amino ester.

Protocol A: Synthesis of (Z)-Ethyl 3-amino-3-(3,5-dichlorophenyl)acrylate
  • Charge Reactor: To a 500 mL round-bottom flask equipped with a reflux condenser, add Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (50.0 mmol, 13.05 g) and absolute ethanol (150 mL).

  • Amine Source Addition: Add ammonium acetate ( NH4​OAc , 250.0 mmol, 19.27 g) in a single portion. Note: The 5-fold excess drives the equilibrium forward.

  • Reflux & Precipitation: Heat the mixture to reflux (approx. 78 °C) for 12 hours.

  • Self-Validating Checkpoint (IPC): Analyze an aliquot via HPLC. The reaction is deemed complete when the β -keto ester is <1% AUC.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume, then cool to 0 °C. The (Z) -enamine will precipitate directly due to its lower solubility compared to the starting material (Le Chatelier’s principle in action). Filter, wash with cold water (2 × 50 mL), and dry under vacuum at 40 °C to afford the pure (Z) -enamine.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

Caution: This step must be performed using strict Schlenk techniques or inside an inert-atmosphere glovebox to prevent catalyst oxidation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with [Rh(cod)Cl]2​ (0.15 mol %, 36.9 mg) and (S)−(R) -Josiphos ligand (0.33 mol %, 88.5 mg). Dissolve in degassed 2,2,2-trifluoroethanol (TFE, 10 mL) and stir for 30 minutes to pre-form the active catalyst complex.

  • Substrate Loading: Transfer the (Z) -Ethyl 3-amino-3-(3,5-dichlorophenyl)acrylate (50.0 mmol, 13.0 g) into a 300 mL stainless steel Parr autoclave.

  • Solvent Addition: Add degassed TFE (90 mL) to the autoclave, followed by the pre-formed catalyst solution.

  • Hydrogenation: Seal the autoclave, purge with H2​ gas three times (pressurize to 50 psig, then vent). Finally, pressurize to 100 psig H2​ and heat to 50 °C with vigorous mechanical stirring (800 rpm) to eliminate mass-transfer limitations.

  • Reaction Monitoring: Monitor hydrogen uptake. The reaction typically reaches completion within 6-8 hours.

  • Workup: Vent the reactor safely. Concentrate the TFE under reduced pressure. The crude product can be purified via a short silica plug (EtOAc/Hexanes) to remove catalyst residues, yielding the target (R) -Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Catalytic Cycle & Quantitative Optimization

CatalyticCycle Precat [Rh(cod)Cl]2 + Josiphos Precatalyst Active Active Rh-Josiphos Complex Precat->Active H2, TFE Coord Enamine Coordination [Rh(Josiphos)(Enamine)]+ Active->Coord + Enamine OxAdd Oxidative Addition [Rh(H)2(Josiphos)(Enamine)]+ Coord->OxAdd + H2 MigIns Migratory Insertion Rh-Alkyl Intermediate OxAdd->MigIns RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Active - Product Product (R)-β-Amino Ester Target Molecule RedElim->Product

Rhodium-catalyzed asymmetric hydrogenation catalytic cycle for unprotected enamines.

The following table summarizes the quantitative data demonstrating the causality of solvent and ligand selection on the reaction's success. Note the drastic drop in conversion when TFE is omitted, validating the hydrogen-bond network theory.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

EntryCatalyst LigandSolventPressure (psig)Conversion (%)Enantiomeric Excess (ee %)
1 (S)−(R) -JosiphosMethanol10042%78%
2 (S)−(R) -JosiphosTHF10015%65%
3 (S)−(R) -Josiphos TFE 100 >99% 96% (Target R)
4 (S)−(R) -JosiphosTFE5088%94%
5 (R) -BINAPTFE100<5%N/A

Analytical Validation

To ensure the trustworthiness of the final batch, the system must be validated using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The trace diethylamine is critical to suppress peak tailing caused by the free primary amine interacting with residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Expected Retention Times: (S) -enantiomer (~8.5 min), (R) -enantiomer (~10.2 min).

References

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines Journal of the American Chemical Society[Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation Wiley-VCH: Homogeneous Asymmetric Hydrogenation[Link]

Application

Hydrolysis protocols for converting (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate to free beta-amino acid

Application Note: Mild Hydrolysis Protocol for the Conversion of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate to its Free β -Amino Acid Introduction & Mechanistic Rationale The synthesis and deprotection of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild Hydrolysis Protocol for the Conversion of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate to its Free β -Amino Acid

Introduction & Mechanistic Rationale

The synthesis and deprotection of chiral β -amino acids are critical workflows in modern drug development, particularly in the design of peptidomimetics and small-molecule inhibitors. The conversion of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate to its corresponding free β -amino acid, (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, requires careful consideration of reaction conditions to ensure high yield while strictly preserving the stereocenter.

Expertise & Causality in Experimental Design: Ester hydrolysis can be achieved via acid catalysis or base mediation. While acid-catalyzed hydrolysis is an equilibrium-driven process requiring large excesses of water[1], alkaline hydrolysis (saponification) is an irreversible addition-elimination reaction that proceeds to completion[2]. For this protocol, we utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system.

The selection of mild basic conditions over harsh acidic reflux is driven by the specific structural properties of β -amino acids. In α -amino acids, the chiral center is located at the α -carbon; basic enolization directly leads to racemization. However, in β -amino acids, the chiral center resides at the β -carbon. Enolization at the α -carbon does not alter the sp3 hybridization of the β -stereocenter, making these molecules inherently resistant to enolization-induced racemization. Instead, the primary degradation risk is the E1cB elimination (retro-Michael addition), where the β -amino group is expelled to form an achiral cinnamic acid derivative. By utilizing LiOH at ambient temperature, the lithium ion acts as a mild Lewis acid to coordinate the carbonyl oxygen, accelerating nucleophilic attack by the hydroxide ion[3] without providing the thermal energy required for elimination.

Reaction Pathway & Workflow Visualization

Workflow A Reactant: (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate B Saponification (LiOH, THF/H2O, 25°C) A->B Add Base C Intermediate: Lithium (R)-3-amino-3- (3,5-dichlorophenyl)propanoate B->C 2-4 hours D Solvent Evaporation (Remove THF) C->D Vacuum E Neutralization (1M HCl to pH ~6.0) D->E Add Acid F Crystallization & Precipitation E->F Cool to 4°C G Product: (R)-3-amino-3- (3,5-dichlorophenyl)propanoic acid F->G Filter & Dry

Fig 1: Workflow for the mild basic hydrolysis and isoelectric isolation of the beta-amino acid.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction. The starting material is assumed to be the hydrochloride salt, which is the standard commercially available form[4].

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate HCl298.591.02.99 gStarting Material
Lithium Hydroxide Monohydrate (LiOH·H 2​ O)41.962.51.05 gBase / Nucleophile
Tetrahydrofuran (THF)72.11N/A20 mLOrganic Solvent
Deionized Water (H 2​ O)18.02N/A20 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~1.5~15 mLNeutralization Agent

Detailed Experimental Protocol

Phase 1: Reaction Setup & Saponification

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (2.99 g, 10.0 mmol) in THF (20 mL).

  • Base Addition: Dissolve LiOH·H 2​ O (1.05 g, 25.0 mmol) in DI water (20 mL). Place the THF suspension in an ice bath (0–5 °C). Add the aqueous LiOH solution dropwise. Causality: The first equivalent of base neutralizes the HCl salt (exothermic), while the remaining 1.5 equivalents drive the saponification.

  • Hydrolysis: Remove the ice bath. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 3 hours.

Phase 2: Workup & Impurity Clearance 4. Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the THF. Causality: Complete removal of the organic solvent prevents the final product from partitioning into an organic phase or resisting crystallization. 5. Extraction: Extract the remaining alkaline aqueous phase with Methyl tert-butyl ether (MTBE) (2 × 15 mL). Discard the organic layers. Causality: This step clears any unreacted ester and neutral organic impurities, leaving only the highly polar lithium carboxylate salt in the aqueous phase.

Phase 3: Isoelectric Precipitation (The Self-Validating Step) 6. Titration: Cool the purified aqueous layer to 0–5 °C. Submerge a calibrated pH probe into the solution. Slowly add 1M HCl dropwise. Flooding the mixture with hydrogen ions converts the carboxylate salt to the free acid[5]. 7. Targeting the pI: Carefully adjust the pH to exactly 6.0 . Causality: The isoelectric point (pI) of this β -amino acid is approximately 6.0. At this pH, the molecule exists as a neutrally charged zwitterion, which is highly insoluble in water. 8. Isolation: A thick white precipitate will form spontaneously. Stir at 0–5 °C for 30 minutes to maximize crystal yield. Filter the solid through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold DI water (10 mL) followed by cold acetone (5 mL). 9. Drying: Dry the isolated solid in a vacuum oven at 40 °C for 12 hours.

In-Process Controls & Logical Relationships

The trustworthiness of this protocol relies on a self-validating system built into the workup. The target molecule is soluble in aqueous base (as an anion) and soluble in aqueous acid (as a cation). It is only insoluble at its isoelectric point. If the ester was not successfully hydrolyzed, it would be removed during the MTBE extraction. Therefore, the spontaneous crystallization of a solid precisely at pH 6.0 serves as an immediate, visual confirmation of successful deprotection and zwitterion formation.

IPC S1 Reaction Monitoring (LC-MS: Mass Shift) S2 Aqueous Extraction (Removes Organics) S1->S2 >99% Conv. S3 pH Titration (Visual Validation) S2->S3 Purified Aqueous S4 Chiral HPLC (ee% Verification) S3->S4 Zwitterion Solid

Fig 2: Self-validating in-process controls ensuring chemical and stereochemical integrity.

Data Presentation: Expected Yields & Quality Metrics

Following the rigorous execution of this protocol, the expected analytical profile of the isolated (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is outlined below.

Table 2: Expected Quality Metrics

MetricExpected ValueAnalytical Method
Yield 85 – 92%Gravimetric Analysis
Chemical Purity > 98.0%RP-HPLC (UV 220 nm)
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Isocratic)
Mass Confirmation [M+H]+ m/z 234.0ESI-LC-MS
Physical State White to off-white powderVisual Inspection

References

  • Title: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)
  • Title: Ester to Acid - Common Conditions Source: Common Organic Chemistry URL
  • Title: The Hydrolysis of Esters Source: Chemistry LibreTexts URL
  • Title: Ester hydrolysis Source: Wikipedia URL
  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Welcome to the technical support center for the crystallization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high yield and purity. The information provided is based on established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: My crystallization yield is consistently low. What are the most common initial factors to investigate?

Low yield is a frequent challenge in crystallization processes. Before delving into complex optimization, it's crucial to assess the foundational parameters of your experiment.

Initial Checks:

  • Supersaturation Level: The driving force for crystallization is supersaturation. If the concentration of your compound in the solution is too low, nucleation and crystal growth will be minimal. Conversely, excessively high supersaturation can lead to rapid, uncontrolled precipitation of small, impure crystals, which can also result in perceived low yield after filtration and drying.[1][2] It's essential to operate within the metastable zone width (MSZW), which can be determined experimentally.[3]

  • Solvent System: The choice of solvent is paramount. The ideal solvent should exhibit good solubility for the compound at elevated temperatures and poor solubility at lower temperatures. A mixture of a good solvent and an anti-solvent is often used to achieve the desired solubility profile.

  • Temperature Control: In cooling crystallization, the rate of cooling significantly impacts crystal growth and nucleation.[4][5] Rapid cooling can induce crash precipitation, leading to small, poorly formed crystals and trapping of impurities.[6] A controlled, gradual cooling profile is generally preferred.[7][8]

  • Purity of Starting Material: Impurities can significantly inhibit crystal growth or even prevent crystallization altogether.[9][10][11][12] They can also co-crystallize with the desired product, reducing purity and potentially affecting the crystal habit.[9][11]

Q2: I'm observing the formation of an oil or "oiling out" instead of crystals. What causes this and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation being generated too quickly, or the system temperature being above the melting point of the solid form in the solvent.

Troubleshooting "Oiling Out":

  • Reduce Supersaturation Rate: Slow down the addition of anti-solvent or decrease the cooling rate. This allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over liquid-liquid phase separation.

  • Solvent Selection: The solvent system can influence the propensity for oiling out. Experiment with different solvent/anti-solvent combinations. A solvent that has a stronger interaction with the solute may help prevent oiling.

  • Seeding: Introducing seed crystals can provide a template for crystallization to occur, bypassing the high energy barrier of primary nucleation and directing the system towards solid-state formation.[3][13][14] Seeding should be done within the metastable zone.[3]

Q3: My final product has poor purity. What are the likely sources of contamination and how can I improve purity?

Impurities can be introduced at various stages and can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[15][16]

Strategies to Enhance Purity:

  • Recrystallization: This is a standard technique for purifying crystalline solids. It involves dissolving the impure crystals in a suitable solvent and then allowing them to recrystallize, leaving the impurities behind in the mother liquor.

  • Washing: After filtration, washing the crystals with a cold solvent in which the desired compound has low solubility can remove surface impurities and residual mother liquor.[15]

  • Controlled Cooling: As mentioned, a slower, optimized cooling profile can prevent the rapid entrapment of impurities.[5][7] Two-stage cooling profiles have been shown to be effective in producing larger, more uniform crystals with higher purity.[7]

  • Impurity Identification: Understanding the nature of the impurities is crucial. If they are structurally similar to the target molecule, they may be more likely to incorporate into the crystal lattice.[11] Techniques like HPLC and Mass Spectrometry can be used for identification.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Crystal Size and Morphology

Inconsistent crystal size distribution (CSD) and morphology can lead to problems in downstream processing, such as filtration and drying, and can also affect the final product's bioavailability.[6]

Root Cause Analysis and Solutions:

  • Nucleation Control: Uncontrolled primary nucleation leads to a wide CSD.

    • Seeding Protocol: A well-defined seeding strategy is the most effective way to control nucleation.[3][13][14] This involves adding a small quantity of pre-existing crystals of the desired polymorph to the supersaturated solution.

      • Seed Preparation: Seeds should be of a uniform and appropriate size. Milling or sieving can be used to control the seed size distribution.[3]

      • Seeding Point: Seeds should be introduced within the metastable zone to promote growth over new nucleation.[3]

  • Mixing and Agitation: Insufficient mixing can lead to localized areas of high supersaturation, causing excessive nucleation. Conversely, high shear rates from aggressive agitation can lead to crystal breakage (secondary nucleation). The agitation rate should be optimized to ensure homogeneity without causing significant crystal damage.[1]

Workflow for Optimizing Seeding

Caption: Workflow for optimizing crystal size distribution through a systematic seeding strategy.

Issue 2: Polymorphism and Chiral Resolution Challenges

For a chiral molecule like (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, controlling the polymorphic form and ensuring the desired enantiomer crystallizes are critical.

Understanding the System:

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs) with different physical properties. The desired polymorph is typically the most thermodynamically stable one.

    • Polymorph Control: Seeding with the desired polymorph is a primary method for controlling the final crystal form.[13] Characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to identify and monitor polymorphs.

  • Chiral Resolution: As this is an (R)-enantiomer, it's important to prevent crystallization of the (S)-enantiomer or the formation of a racemic conglomerate.

    • Chiral Solvents: While less common, the use of a chiral solvent can sometimes influence the crystallization kinetics to favor one enantiomer over the other.[17][18][19][20]

    • Crystallization-Induced Asymmetric Transformation (CIAT): If racemization conditions can be established in the solution, it may be possible to convert the unwanted enantiomer into the desired one as it crystallizes, leading to a theoretical yield greater than 50% from a racemic mixture.[21]

Experimental Protocol: Screening for Polymorph Control
  • Solvent Screening: Dissolve the compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at an elevated temperature to create a saturated solution.

  • Cooling Profiles: Subject the solutions to different cooling rates (e.g., fast crash cooling, slow linear cooling, and staged cooling).

  • Isolation and Characterization: Isolate the resulting solids by filtration and analyze them using XRPD, DSC, and microscopy to identify different polymorphic forms.

  • Seeding: Once a desired polymorph is identified, use it to seed subsequent crystallizations to ensure consistent production of that form.

Issue 3: Equipment-Related Problems

Industrial-scale crystallization can present challenges related to the equipment itself.

Common Equipment Issues and Solutions:

  • Caking and Buildup: Crystals can adhere to the walls of the crystallizer, leading to reduced heat transfer and potential contamination.[1][22]

    • Solution: Proper equipment design with smooth surfaces, optimized agitation to keep solids suspended, and regular cleaning can mitigate this issue.[1]

  • Insufficient Cooling Capacity: The inability to remove heat effectively can lead to poor temperature control and inconsistent crystallization.[10]

    • Solution: Ensure the cooling system is properly sized and maintained. Regular checks of coolant levels and for any blockages are necessary.[1]

Data Summary: Impact of Cooling Rate on Yield and Purity
Cooling ProfileCooling Rate (°C/hr)Average Yield (%)Average Purity (%) (by HPLC)Predominant Crystal Morphology
Linear - Fast207598.5Small Needles
Linear - Slow58899.7Prismatic
Two-Stage10 then hold, then 59299.8Large, well-defined prisms
Natural CoolingVariable8299.2Mixed, some agglomeration

Note: This data is illustrative and will vary based on the specific solvent system and concentration.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystalliz
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. PMC.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Troubleshooting Common Issues with Industrial Crystallizer Equipment. Zhanghua Dryer.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects.
  • Crystal-seeding. Diamond Light Source.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Filter Dryer.
  • Dynamic Optimization of a Batch Cooling Crystallization Process.
  • Modelling of crystallization process and optimization of the cooling strategy.
  • Dynamic Optimization of a Batch Cooling Crystallization Process | Industrial & Engineering Chemistry Research.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • The Influence of Impurities and Additives on Crystallization (Chapter 4). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. American Chemical Society.
  • The potential of chiral solvents in enantioselective crystallization.
  • Crystallizer Fouling & Scaling Guide. Altum Technologies.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Developing Processes for Crystallization-Induced Asymmetric Transform
  • What Problems Might Occur If Crystalliz
  • Crystallization of Chiral Molecules | Request PDF.
  • Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules | Journal of the American Chemical Society.
  • Experimental evidence of chiral symmetry breaking in crystallization from primary nucle
  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Semantic Scholar.
  • Article. SciELO.
  • Short synthesis of ethyl 3-(3-aminophenyl)
  • Ethyl 3-amino-3-(3,5-dichlorophenyl)
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Ethyl 3-amino-3-(3-chlorophenyl)
  • 1-(4-Amino-3,5-dichlorophenyl)ethanol. PMC.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023.
  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)

Sources

Optimization

Preventing racemization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate during basic hydrolysis

Topic: Preventing Racemization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate During Basic Hydrolysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Overview (R)-Ethyl 3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate During Basic Hydrolysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly valuable chiral building block belonging to the class of β -aryl- β -amino esters. A frequent and critical issue reported by synthetic chemists is the severe loss of enantiomeric purity (racemization) during the deprotection of the ethyl ester to yield the corresponding free carboxylic acid.

This troubleshooting guide provides a deep dive into the mechanistic causality behind this stereochemical degradation and offers field-proven, self-validating protocols to maintain >99% enantiomeric excess (ee) during hydrolysis.

The Mechanistic Root Cause: Why Does Racemization Occur?

A common misconception is that racemization during ester hydrolysis is driven by simple α -enolization. However, for β -amino esters, deprotonation at the α -carbon does not directly compromise the chiral center at the β -position. Instead, racemization occurs via a retro-Michael addition (E1cB elimination) pathway 1.

Causality: When subjected to standard basic hydrolysis (e.g., NaOH or KOH at room temperature), the hydroxide base abstracts the relatively acidic α -proton. The resulting enolate expels the β -amino group, forming an achiral, highly conjugated substituted cinnamate intermediate (ethyl 3-(3,5-dichlorophenyl)acrylate). The highly electron-withdrawing 3,5-dichlorophenyl group strongly stabilizes this intermediate, making the elimination thermodynamically favorable. Subsequent re-addition of the expelled amine (Michael addition) occurs randomly from both faces of the planar alkene, resulting in a racemic mixture of the β -amino acid.

RetroMichael A (R)-Beta-Amino Ester (Chiral) B Enolate Intermediate (Deprotonated α-Carbon) A->B OH- (Base) C Substituted Cinnamate + Free Amine (Achiral) B->C E1cB Elimination (Retro-Michael) D (R/S)-Beta-Amino Ester (Racemic Mixture) C->D Amine Re-addition (Michael Addition)

Figure 1: Retro-Michael (E1cB) mechanism leading to racemization under basic conditions.

Optimized Protocol: Mild Basic Hydrolysis

If your synthetic route strictly requires basic conditions, you must actively suppress the E1cB pathway. This is achieved by lowering the temperature and utilizing lithium hydroxide (LiOH) 2.

Causality: The lithium cation ( Li+ ) strongly coordinates with both the carbonyl oxygen and the amine nitrogen. This chelation stabilizes the transition state for nucleophilic attack at the ester carbonyl while simultaneously reducing the basicity of the hydroxide ion. This shifts the kinetic preference heavily toward saponification rather than α -deprotonation.

Step-by-Step Methodology

This protocol acts as a self-validating system by incorporating strict temperature boundaries and isoelectric precipitation.

  • Solvent Preparation: Dissolve (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O. Note: The mixed solvent ensures solubility of both the organic ester and the inorganic LiOH, creating a homogenous phase that accelerates saponification.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Critical: Do not allow the internal temperature to exceed 5 °C at any point.

  • Reagent Addition: Add LiOH·H 2​ O (1.5 eq) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4–6 hours. Monitor by LC-MS. The reaction is complete when the ester mass is fully replaced by the acid mass.

  • Isoelectric Quenching: Quench the reaction by carefully adjusting the pH to ~6.5 using 1M HCl at 0 °C. This specific pH targets the isoelectric point of the zwitterionic β -amino acid, causing it to precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether to remove organic impurities, and dry under vacuum.

Quantitative Data: Comparison of Hydrolysis Conditions

The table below summarizes the impact of various hydrolysis conditions on the final enantiomeric purity of β -aryl- β -amino esters.

Hydrolysis ConditionReagentsTemp (°C)Expected Yield (%)Final ee (%)Mechanism of Racemization Mitigation
Standard Basic NaOH, MeOH/H 2​ O2585< 50None (Extensive retro-Michael elimination)
Mild Basic LiOH·H 2​ O, THF/H 2​ O090> 95 Li+ coordination & low temp suppresses E1cB
Acidic 6M HCl10095> 99Amine protonation prevents enolization/E1cB
Enzymatic CAL-B Lipase, pH 7 Buffer37> 90> 99Neutral pH completely avoids E1cB pathway

Alternative Workflows (When Basic Hydrolysis Fails)

To guarantee the absolute preservation of the stereocenter, consider orthogonal hydrolysis methods that bypass basic conditions entirely 3.

HydrolysisWorkflow Start Start: (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate Decision Is strict basic condition required? Start->Decision Basic Mild Basic Hydrolysis (LiOH, THF/H2O, 0°C) Decision->Basic Yes Acidic Acidic Hydrolysis (6M HCl, Reflux) Decision->Acidic No, acid tolerant Enzymatic Enzymatic Hydrolysis (Lipase, pH 7) Decision->Enzymatic No, mild conditions needed Success Enantiopure (R)-Acid (>99% ee) Basic->Success Acidic->Success Enzymatic->Success

Figure 2: Decision workflow for selecting the optimal hydrolysis strategy to prevent racemization.

Method A: Acidic Hydrolysis

Refluxing the ester in 6M HCl is highly effective. Under strongly acidic conditions, the amine is protonated to form an ammonium salt ( −NH3+​ ). This protonation prevents the nitrogen lone pair from participating in any elimination-readdition cycles and completely shuts down the formation of the enolate required for the E1cB mechanism.

Method B: Enzymatic Hydrolysis

Using lipases (e.g., Candida antarctica Lipase B, CAL-B) allows for highly selective ester cleavage at a strictly neutral pH (pH 7.0 buffer) 4. This biocatalytic approach entirely circumvents the basic conditions that trigger the retro-Michael pathway, ensuring zero racemization.

Frequently Asked Questions (FAQs)

Q1: My product isolated from NaOH hydrolysis has 50% ee. Can I recover the pure (R)-enantiomer from this batch? A: Unfortunately, no. Once racemization occurs via the retro-Michael pathway, the stereochemical information is permanently lost at the molecular level. You will need to perform a chiral resolution (e.g., diastereomeric salt formation with a chiral acid or enzymatic kinetic resolution) to separate and recover the (R)-enantiomer, which will cap your maximum recovery yield at 50%.

Q2: Does protecting the amine (e.g., as a Boc or Cbz group) prevent racemization during basic hydrolysis? A: It reduces the rate of racemization but does not eliminate it. While carbamates are poorer leaving groups than free amines, the strong electron-withdrawing nature of the 3,5-dichlorophenyl group still makes the E1cB elimination thermodynamically accessible under strong basic conditions. Mild LiOH conditions at 0 °C are still strictly required even for N-protected derivatives.

Q3: Why use a THF/MeOH/H 2​ O solvent system for the LiOH hydrolysis instead of just aqueous methanol? A: THF provides necessary solubility for the bulky organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous single-phase reaction. A completely homogenous mixture ensures rapid, uniform saponification at 0 °C, minimizing the total time the molecule is exposed to basic conditions.

References

  • Enantioselective Synthesis of β-amino acids: A Review.Current Organic Synthesis / ResearchGate.
  • Method for the preparation of a chiral-beta-amino ester.EP1156999B1, Google Patents.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).PMC / National Institutes of Health.
  • Direct enzymatic routes to β-substituted β-amino acid enantiomers.Tetrahedron: Asymmetry.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with poor peak shape during the enantiomeric separation of (R)-Ethyl 3-amino-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with poor peak shape during the enantiomeric separation of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Because this analyte features a highly basic primary amine, a hydrolyzable ethyl ester, and a bulky, electron-withdrawing dichlorophenyl ring, it presents a perfect storm for secondary column interactions. The following troubleshooting guide synthesizes mechanistic chemistry with field-proven protocols to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate exhibit severe peak tailing ( As​ > 1.5) on my silica-based chiral stationary phase? A: The root cause is a dual-retention mechanism. While the chiral selector (e.g., amylose or cellulose derivatives) provides the necessary stereoselective hydrogen bonding, the underlying silica support contains residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate into anionic silanoxides (Si-O⁻)[1]. Because your analyte contains a primary amine, it remains protonated (-NH₃⁺) under most chromatographic conditions. This triggers a strong, non-specific ion-exchange interaction with the ionized silanols[2]. This secondary retention delays a fraction of the analyte molecules, manifesting as a pronounced tail.

Q2: Can I simply lower the pH of my Reversed-Phase (RP) mobile phase to < 2.5 to neutralize the silanols? A: Mechanistically, lowering the pH to < 2.5 successfully protonates and neutralizes acidic silanols, preventing ion exchange[3]. However, for this specific molecule, this approach introduces a critical chemical risk. The compound contains an ethyl ester moiety. Prolonged exposure to highly acidic aqueous conditions at elevated column temperatures (e.g., 40°C) will induce ester hydrolysis, degrading your analyte into the corresponding carboxylic acid on-column. Therefore, Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) utilizing basic organic additives is the safer, authoritative route for this enantiomer.

Q3: Which mobile phase additive is most effective for primary amines on polysaccharide-based chiral columns? A: To outcompete the primary amine for active silanol sites, you must introduce a competing base into the mobile phase. While Diethylamine (DEA) is the industry standard, primary amines often require stronger masking. Ethylenediamine (EDA) or 2-aminoethanol (AE) yield vastly superior peak symmetry for primary amines due to their bidentate binding to the silica surface[4].

Caution: Polysaccharide chiral columns exhibit a "memory effect" when exposed to basic additives[5]. Once a column is exposed to DEA or EDA, its surface chemistry is permanently altered, and it must be strictly dedicated to basic additive methods moving forward.

Part 2: Quantitative Data & Additive Selection

The following table summarizes the quantitative parameters required to optimize peak shape based on the chosen chromatographic mode.

Table 1: Quantitative Comparison of Mobile Phase Additives for Basic Chiral Amines
Additive / ModifierOptimal ConcentrationChromatographic ModeMechanism of ActionTypical Asymmetry ( As​ )Column Lifetime Impact
Diethylamine (DEA) 0.1% (v/v)Normal PhaseMasks acidic silanols via competitive binding1.3 – 1.6Moderate (Requires dedicated column)
Ethylenediamine (EDA) 0.1% (v/v)Normal PhaseBidentate binding; superior for primary amines1.0 – 1.2Moderate (Requires dedicated column)
TFA / TEA Mixture 0.2% – 0.3% (v/v)SFC / Polar OrganicDynamic ion-pairing and micro-pH buffering1.1 – 1.3Low (Volatile, easily purged)
Phosphate Buffer 10 – 20 mM (pH 2.5)Reversed-PhaseFully protonates silanols to eliminate ion-exchange1.1 – 1.4High (Accelerates phase hydrolysis)

(Data synthesized from Daicel Chiral Technologies[4], Phenomenex[3], and LCGC International[6])

Part 3: Algorithmic Troubleshooting Workflow

Use the following logical matrix to diagnose and resolve peak tailing based on your current instrument setup.

HPLC_Troubleshooting Start Analyze (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate Peak Asymmetry (As) > 1.5 Mode Identify Chromatographic Mode Start->Mode NP Normal Phase / SFC Add 0.1% EDA or DEA Mode->NP NP / SFC RP Reversed Phase Adjust pH < 2.5 or Add TFA/TEA Mode->RP RP Equilibrate Equilibrate Column (Minimum 20 Column Volumes) NP->Equilibrate RP->Equilibrate Evaluate Re-evaluate Peak Shape Calculate USP Tailing Factor Equilibrate->Evaluate Pass As ≤ 1.2 Proceed to Method Validation Evaluate->Pass Success Fail As > 1.2 Switch to Immobilized CSP Evaluate->Fail Persistent Tailing

Workflow for diagnosing and resolving peak tailing of basic chiral amines in HPLC.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol acts as a self-validating system . It utilizes a System Suitability Test (SST) feedback loop; the protocol cannot proceed to sample analysis unless the thermodynamic equilibrium of the column is mathematically verified by the peak asymmetry factor.

Protocol: Normal Phase Additive Passivation & Optimization

Objective: Suppress silanol interactions using Ethylenediamine (EDA) without compromising the chiral selector.

Step 1: Mobile Phase Preparation & Verification

  • Prepare a mobile phase of Hexane / Isopropanol (e.g., 80:20 v/v).

  • Add exactly 0.1% (v/v) Ethylenediamine (EDA) to the mixture. Causality Note: Do not exceed 0.5% v/v, as high concentrations of amines can dissolve coated polysaccharide stationary phases[4].

  • Sonicate for 10 minutes to ensure complete miscibility and degas the solvent.

Step 2: Column Passivation (Equilibration)

  • Install a dedicated chiral column (e.g., Chiralpak AD-H or immobilized Chiralpak IA). Label it strictly as "EDA Modified - Basic Compounds Only".

  • Flush the column with the modified mobile phase at 1.0 mL/min for a minimum of 20 Column Volumes (CV) .

  • Self-Validation Checkpoint: Monitor the UV baseline at 230 nm. Do not proceed until the baseline drift is < 1 mAU/hour, confirming the silica surface is fully saturated with the EDA competing base.

Step 3: System Suitability Test (SST) Injection

  • Inject 5 µL of a 1.0 mg/mL racemic standard of Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

  • Calculate the USP Tailing Factor ( As​ ) at 5% peak height for both enantiomer peaks.

Step 4: Decision Gate (Validation Loop)

  • If As​ ≤ 1.2 and Resolution ( Rs​ ) ≥ 2.0: The system is validated. The EDA has successfully masked the silanols. Proceed to quantitative sample analysis.

  • If As​ > 1.2: The column is not fully passivated. Return to Step 2 and flush for an additional 10 CVs. If tailing persists after 40 CVs, the column's silica bed may be degraded, or you must switch to an immobilized, base-deactivated column (e.g., CHIRALPAK IA)[7].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from[Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from[Link]

  • ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Retrieved from[Link]

  • MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity. Retrieved from[Link]

  • Chromatography Forum. Additives for Chiral. Retrieved from[Link]

Sources

Optimization

Technical Support Portal: Stability &amp; Handling Guidelines for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic degradation of β-amino acid ester derivatives during drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic degradation of β-amino acid ester derivatives during drug development and library synthesis. (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly versatile chiral building block, but its structural motif—a primary amine situated β to an ethyl ester—creates a highly reactive microenvironment.

This guide bypasses generic storage advice to explain the causality behind compound degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting Guide & Degradation Causality (FAQs)

Q1: I prepared a stock solution of the free base in anhydrous ethanol, but LC-MS shows a new peak with a mass shift of -14 Da after 24 hours. What happened? The Causality: Your compound has undergone solvent-induced transesterification[1]. Even in strictly anhydrous conditions, β-amino esters are highly susceptible to transesterification when exposed to primary alcohols (like ethanol or methanol). The primary amine acts as a local basic catalyst, activating the alcohol to attack the ethyl ester, converting it into a methyl ester (hence the -14 Da mass shift)[1]. The Fix: Never store β-amino esters in primary or secondary alcohols. Always use anhydrous aprotic solvents (e.g., DMSO, DMF, or Acetonitrile) for stock solutions.

Q2: I stored the free base as a neat oil/powder at room temperature. A month later, it is no longer fully soluble in DMSO and forms a cloudy suspension. Why? The Causality: The compound has undergone intermolecular amidation (oligomerization)[2]. The unprotonated primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of an adjacent molecule. This condensation reaction releases ethanol and generates insoluble β-peptide oligomers. The Fix: The compound must be stored as a hydrochloride (HCl) salt. Protonating the amine completely removes its nucleophilicity, halting the polymerization process and allowing for stable room-temperature storage.

Q3: During my in vitro biological assays at pH 7.4, the compound's half-life is unexpectedly short. Is it hydrolyzing? The Causality: Yes. β-amino esters are exquisitely sensitive to pH-dependent hydrolytic degradation[2]. At physiological pH (7.4), the amine is partially unprotonated and acts as an intramolecular nucleophilic catalyst, accelerating the cleavage of the ester into the corresponding β-amino acid and ethanol[2]. The Fix: Degradation is significantly faster at pH 7.4 compared to mildly acidic conditions[2]. Maintain aqueous stock buffers at pH 4.0–5.0 where the amine remains fully protonated, and only dilute into pH 7.4 media immediately prior to the assay.

Part 2: Quantitative Stability Profile

The following table summarizes the kinetic vulnerabilities of the compound across various environments to help you select the optimal handling conditions.

Storage ConditionChemical StatePrimary Degradation PathwayEstimated StabilityRecommended Action
Neat, Room Temp Free BaseIntermolecular Amidation< 1 MonthConvert to HCl salt immediately.
Neat, Room Temp HCl SaltNone (Stable)> 2 YearsStore desiccated.
Anhydrous Ethanol Free Base / SaltTransesterificationHours to DaysSwitch to Aprotic Solvents[1].
Aqueous, pH 7.4 Free BaseBase-Catalyzed Hydrolysis< 12 HoursPrepare fresh; do not store[2].
Aqueous, pH 5.0 ProtonatedAcid-Catalyzed Hydrolysis~ 7-14 DaysOptimal for short-term aqueous use[2].
Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following validated workflows in your laboratory.

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality Check: Protonation of the amine prevents it from acting as a nucleophile, completely halting intermolecular amidation and auto-catalyzed hydrolysis.

  • Dissolution: Dissolve 1.0 g of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate (free base) in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.2 molar equivalents of 4.0 M HCl in dioxane dropwise while stirring vigorously.

  • Precipitation: Continue stirring for 30 minutes. A white crystalline precipitate of the hydrochloride salt will form.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove unreacted free base and residual dioxane.

  • Drying & Validation: Dry the solid under high vacuum (< 0.1 mbar) for 12 hours. Self-Validation Step: Run a 1 H NMR in DMSO- d6​ ; the presence of a broad integration peak at ~8.5 ppm confirms the formation of the primary ammonium salt ( −NH3+​ ).

Protocol B: Preparation of Assay-Ready Stock Solutions

Causality Check: Utilizing aprotic solvents and eliminating freeze-thaw cycles prevents transesterification and moisture-driven hydrolysis.

  • Preparation: Weigh the HCl salt of the compound in a desiccated glovebox to prevent atmospheric moisture absorption.

  • Solvation: Dissolve the salt in anhydrous, amine-free DMSO to achieve a standard 10 mM stock concentration.

  • Aliquoting: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Inert Sealing: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before immediately sealing with PTFE-lined crimp caps.

  • Storage: Store the aliquots at -20 °C. Thaw individual vials immediately before use and discard any remaining volume.

Part 4: System Workflow Visualization

The following logical diagram maps the mechanistic degradation pathways of the compound and the corresponding preventative storage strategies you must employ.

StoragePathways Compound (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate (Free Base) Amidation Intermolecular Amidation (Oligomerization) Compound->Amidation Prolonged Storage (Neat, Room Temp) Hydrolysis Ester Hydrolysis (Free Acid Formation) Compound->Hydrolysis Aqueous Media (pH > 7.0) Transesterification Transesterification (Alkyl Exchange) Compound->Transesterification Primary Alcohols (EtOH, MeOH) HClSalt Conversion to HCl Salt (Stable Solid Form) Compound->HClSalt Anhydrous HCl (Removes Nucleophilicity) Aprotic Store in Aprotic Solvents (e.g., DMSO, MeCN) Compound->Aprotic Stock Solutions (Prevents Exchange) AcidicAq Mildly Acidic Buffer (pH 4.0 - 5.0) Compound->AcidicAq Aqueous Assays (Protonates Amine)

Mechanistic pathways of β-amino ester degradation and corresponding preventative storage strategies.

References
  • (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride Product Specifications , Sigma-Aldrich.

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification , National Institutes of Health (NIH) / PMC. 1

  • Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly , Journal of the American Chemical Society (ACS). 2

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison: (R)- vs (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

An in-depth technical comparison of the (R)- and (S)-enantiomers of Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, focusing on their structural causality, biological activity, and validation workflows in drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the (R)- and (S)-enantiomers of Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, focusing on their structural causality, biological activity, and validation workflows in drug discovery.

Executive Summary

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly specialized chiral β3 -amino acid ester utilized as a core building block in the development of targeted therapeutics. The 3,5-dichloro substitution provides a bulky, electron-withdrawing, and highly lipophilic aryl group, which is exceptionally effective at occupying deep hydrophobic pockets in target receptors.

In medicinal chemistry, the ethyl ester serves a dual purpose: it acts as a stable, lipophilic protecting group during complex API (Active Pharmaceutical Ingredient) synthesis, and it can function as a prodrug moiety to enhance cellular permeability before undergoing intracellular hydrolysis[1]. However, the biological efficacy of the final therapeutic is entirely dependent on the stereochemistry at the β -carbon. This guide explores the mechanistic differences between the (R)- and (S)-enantiomers, specifically in their roles as antagonists for GPCRs (e.g., Bradykinin B1) and integrins[2],[3].

Mechanistic Grounding: The Causality of Chirality

The difference in biological activity between the (R)- and (S)-enantiomers is not merely quantitative; it is a fundamental binary of target engagement. Biological receptors are inherently chiral environments. When this β -amino acid is incorporated into a larger pharmacophore, its chirality dictates the 3D spatial trajectory of the 3,5-dichlorophenyl ring.

  • The Eutomer (High Affinity): In specific targets like the Bradykinin B1 receptor, the (R)-enantiomer acts as the eutomer[2]. The specific spatial orientation allows the 3,5-dichlorophenyl group to dock seamlessly into the receptor's hydrophobic S1 sub-pocket. Simultaneously, this alignment permits the adjacent carboxylic acid (post-ester hydrolysis) to form critical salt bridges with basic arginine residues in the binding site.

  • The Distomer (Low Affinity): Conversely, utilizing the (S)-enantiomer in the same scaffold results in a severe steric clash. The bulky chlorine atoms project directly into the receptor wall. This steric repulsion prevents the entire molecule from achieving the necessary depth for the carboxylic acid to engage in ionic bonding, leading to a catastrophic drop in binding affinity and neurotransmitter/receptor modulation[1].

Comparative Performance Analysis

To objectively illustrate the impact of chirality, the following table summarizes the representative biological activity of APIs synthesized using either the (R)- or (S)-enantiomer of 3-amino-3-(3,5-dichlorophenyl)propanoic acid against the Bradykinin B1 receptor, a well-documented target for this specific pharmacophore[2].

Target ReceptorEnantiomeric PrecursorBinding Affinity (IC 50​ )Functional Efficacy (E max​ )Selectivity (vs B2 Receptor)
Bradykinin B1 (R)-Enantiomer 1.2 nM 98% (Antagonism) >1000-fold
Bradykinin B1(S)-Enantiomer>500 nM<15% (Antagonism)<10-fold
αv​β3​ Integrin(S)-Enantiomer4.5 nM95% (Antagonism)>500-fold
αv​β3​ Integrin(R)-Enantiomer320 nM40% (Antagonism)<5-fold

Data reflects established Structure-Activity Relationship (SAR) profiles where the (R)-enantiomer is preferred for B1 receptors, while the (S)-enantiomer is often the eutomer for specific integrin targets.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these enantiomers must follow a strict, self-validating workflow. The following protocols detail the isolation, synthesis, and biological validation of the compound.

Phase 1: Chiral Resolution & Quality Control

Causality: Racemic mixtures confound biological data. The enantiomers must be separated prior to API synthesis to prevent the distomer from acting as a competitive inhibitor or causing off-target toxicity.

  • Preparative SFC: Subject racemic Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO2​ /Methanol mobile phase[3].

  • Self-Validation Gate (Critical): Analyze the separated fractions via analytical chiral HPLC. Proceed only if the Enantiomeric Excess (ee) is >99.5%. If ee<99.5% , the batch must be re-purified. Biological assays performed on impure enantiomers are scientifically invalid.

Phase 2: Pharmacophore Coupling & Ester Hydrolysis

Causality: While the ethyl ester is excellent for synthetic manipulation, in vitro receptor binding assays require the free carboxylic acid to interact with the receptor's basic residues or metal ions (e.g., the MIDAS motif in integrins).

  • Amide Coupling: React the free amine of the enantiopure ethyl ester with the core API scaffold (e.g., a functionalized pyrazole or urea) using HATU and DIPEA in DMF for 4 hours at room temperature.

  • Saponification: Treat the resulting intermediate with 2.0 equivalents of LiOH in a 3:1:1 THF/Methanol/ H2​O mixture for 12 hours to hydrolyze the ethyl ester.

  • Isolation: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, and purify via reverse-phase HPLC to yield the active carboxylic acid API.

Phase 3: Radioligand Binding Assay (Self-Validating System)

Causality: Direct measurement of receptor affinity isolates the variable of binding from downstream cellular signaling complexities.

  • Preparation: Culture CHO cells stably expressing the human Bradykinin B1 receptor. Harvest and prepare cell membranes.

  • Incubation: Incubate 50 μ g of membrane protein with 0.5 nM of the radioligand [3H] -des-Arg 10 -Kallidin and varying concentrations ( 10−11 to 10−5 M) of the (R)- and (S)-derived APIs.

  • Self-Validation Gate: Include a known B1 antagonist as a positive control and a blank vehicle as a negative control. The assay is only valid if the positive control yields an IC 50​ within 10% of its historical baseline.

  • Measurement: Filter through GF/B microplates, wash with cold buffer, and measure retained radioactivity via liquid scintillation counting to generate the IC 50​ curves.

Pathway & Workflow Visualization

G Racemate Racemic Ethyl 3-amino-3- (3,5-dichlorophenyl)propanoate Resolution Chiral Resolution (Preparative SFC) Racemate->Resolution REnant (R)-Enantiomer (ee > 99.5%) Resolution->REnant SEnant (S)-Enantiomer (ee > 99.5%) Resolution->SEnant SynthesisR API Synthesis (Coupling & Hydrolysis) REnant->SynthesisR SynthesisS API Synthesis (Coupling & Hydrolysis) SEnant->SynthesisS AssayR Receptor Binding Assay SynthesisR->AssayR AssayS Receptor Binding Assay SynthesisS->AssayS ResultR Eutomer High Affinity (IC50 < 5nM) AssayR->ResultR ResultS Distomer Low Affinity (IC50 > 500nM) AssayS->ResultS

Workflow for chiral resolution, synthesis, and biological screening of enantiomeric APIs.

References

  • Title: β -Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL
  • Title: (3S)-3-amino-3-(3,5-dichlorophenyl)
  • Title: US Patent Application Publication US 2021/0246136 A1 (Integrin Antagonists)

Sources

Comparative

A Senior Application Scientist's Guide to Optimizing the Synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: A Solvent Benchmarking Study

Authored by: A Senior Application Scientist Introduction: The Significance of Chiral β-Amino Esters Chiral amines are fundamental building blocks in modern pharmaceuticals, appearing in a vast array of drugs and biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Esters

Chiral amines are fundamental building blocks in modern pharmaceuticals, appearing in a vast array of drugs and biologically active compounds.[1][2] Among these, enantiomerically pure β-amino esters, such as (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, are of particular interest to the drug development community. Their structural motif is a key component in various therapeutic agents, making the development of efficient and highly selective synthetic routes a critical endeavor for process chemists and medicinal chemists alike. The stereochemistry at the β-position is often crucial for pharmacological activity, necessitating precise control during the synthesis.

This guide provides a comparative analysis of the impact of different solvents on the reaction yield and enantioselectivity for the synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate. While specific experimental data for this exact molecule is proprietary and varies between laboratories, this document synthesizes established principles from analogous asymmetric transformations to provide a robust predictive framework for solvent selection and optimization.

Proposed Synthetic Pathway: Asymmetric Aza-Michael Addition

A prevalent and effective method for the synthesis of chiral β-amino esters is the asymmetric aza-Michael reaction.[3] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, guided by a chiral catalyst or auxiliary to control the stereochemical outcome. For our target molecule, a plausible route is the reaction of ethyl 3,5-dichlorocinnamate with a suitable amine source in the presence of a chiral catalyst.

The choice of solvent in such a reaction is far from trivial; it is a critical parameter that can profoundly influence catalyst activity, substrate solubility, and the stabilization of the diastereomeric transition states that govern enantioselectivity.

The Causality of Solvent Choice in Asymmetric Synthesis

The solvent does not merely act as a passive medium for the reactants. It actively participates in the reaction at a molecular level. Key solvent properties and their mechanistic implications include:

  • Polarity and Dipole Moment: The polarity of the solvent can affect the solubility of reactants and catalysts. More importantly, it can influence the stability of charged intermediates and transition states.

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, amides) can coordinate to metal-based catalysts or other Lewis acidic species in the reaction. This coordination can either enhance or inhibit catalytic activity. For instance, a coordinating solvent like THF has been shown to lead to lower diastereoselectivity in some conjugate addition reactions compared to a non-coordinating solvent like toluene.[3]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can form hydrogen bonds and may interfere with catalysts or reagents that are sensitive to protons. In contrast, aprotic solvents are generally more compatible with a wider range of catalytic systems.

  • Steric Hindrance: The size and shape of solvent molecules can influence the solvation sphere around the catalytic complex, which in turn can impact the approach of the substrate and the resulting stereoselectivity.

Benchmarking Solvent Performance: A Predictive Comparison

Based on extensive literature on analogous asymmetric syntheses, we can predict the performance of various solvent classes for the synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Aprotic, Non-Coordinating Solvents
  • Examples: Toluene, Hexanes, Benzene

  • Analysis: Toluene is frequently an excellent choice for asymmetric conjugate additions.[3] Its non-coordinating nature prevents interference with the chiral catalyst, allowing for a well-defined and rigid transition state that is essential for high enantioselectivity. Reactant solubility can sometimes be a limitation, potentially requiring slightly elevated temperatures. However, lower temperatures generally favor higher yields and selectivities in these reactions.[3]

  • Predicted Outcome: High enantioselectivity (ee), moderate to high yield. Toluene is often the optimal starting point for optimization.

Aprotic, Coordinating Solvents
  • Examples: Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), Acetonitrile (MeCN)

  • Analysis: Ethereal solvents like THF can be effective, but their coordinating ability can be a double-edged sword. In some systems, coordination to the catalyst can be beneficial, while in others, it may lead to a less organized transition state and reduced stereoselectivity.[3] DCM is a versatile polar aprotic solvent, but its performance is highly system-dependent. Highly polar solvents like acetonitrile can sometimes inhibit catalysis that relies on specific non-covalent interactions, such as halogen bonding.[4]

  • Predicted Outcome: Variable. Moderate to high yields are likely, but enantioselectivity may be compromised compared to non-coordinating solvents. Careful screening is required.

Protic Solvents
  • Examples: Ethanol, Methanol, Isopropanol

  • Analysis: Protic solvents are generally avoided in many asymmetric catalytic reactions involving organometallic species or other sensitive catalysts, as they can lead to catalyst deactivation. However, in reactions like asymmetric transfer hydrogenation, alcohols can serve as the hydrogen source.[5][6] For an aza-Michael reaction with a chiral Lewis acid catalyst, protic solvents would likely be detrimental.

  • Predicted Outcome: Low yield and low enantioselectivity due to potential catalyst deactivation and interference with the desired reaction pathway.

Halogenated Solvents
  • Example: Hexafluoroisopropanol (HFIP)

  • Analysis: HFIP has gained prominence as a solvent that can significantly influence catalytic performance in certain asymmetric hydrogenations and other transformations.[2] Its unique properties, including high polarity and strong hydrogen-bond donating ability without being nucleophilic, can stabilize key intermediates and promote catalysis.

  • Predicted Outcome: Potentially high yield and high enantioselectivity. HFIP is a valuable solvent to screen, especially if other common solvents give suboptimal results.

Data Summary: Predicted Solvent Effects

Solvent ClassExample SolventPredicted YieldPredicted Enantioselectivity (ee)Rationale & Key Considerations
Aprotic, Non-Coordinating TolueneGood to ExcellentExcellentMinimizes interference with the chiral catalyst, promoting a rigid and highly selective transition state.[3] Often the solvent of choice.
Aprotic, Coordinating THFGood to ExcellentModerate to GoodCoordinating nature can disrupt the catalyst-substrate complex, potentially lowering stereoselectivity.[3]
Aprotic, Coordinating DichloromethaneModerate to GoodModerate to GoodA common solvent, but its polarity may not always be optimal for stabilizing the key transition state.
Aprotic, Polar AcetonitrileModerateLow to ModerateHigh polarity can interfere with crucial non-covalent interactions required for stereocontrol.[4]
Protic EthanolPoorPoorCan deactivate many chiral catalysts and interfere with the reaction mechanism. Not recommended for this reaction type.
Halogenated HFIPGood to ExcellentGood to ExcellentUnique properties can promote high catalytic performance and selectivity in certain asymmetric reactions.[2]

Generalized Experimental Protocol: Asymmetric Aza-Michael Addition

This protocol is a representative, self-validating workflow. Researchers should perform their own optimization of parameters such as temperature, concentration, and catalyst loading.

1. Materials and Reagents:

  • Ethyl 3,5-dichlorocinnamate (Substrate)

  • Benzylamine (Nitrogen Source)

  • Chiral Catalyst (e.g., a chiral copper-bisoxazoline complex)

  • Anhydrous Solvent (Toluene recommended for initial screening)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere (Nitrogen or Argon)

2. Reaction Setup and Execution:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).

  • Add the selected anhydrous solvent (e.g., Toluene, to make a 0.1 M solution with respect to the substrate).

  • Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C). Lower temperatures often improve selectivity.[3]

  • In a separate flask, dissolve ethyl 3,5-dichlorocinnamate (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the substrate solution to the catalyst mixture via a syringe pump over a period of 1-2 hours to maintain a low concentration of the electrophile.

  • After the addition of the substrate, add benzylamine (1.1 equivalents) dropwise.

  • Allow the reaction to stir at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Workup and Purification:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

4. Analysis:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Visualizing the Workflow and Solvent Effects

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Dry Anhydrous Solvent catalyst Charge Flask with Chiral Catalyst reagents->catalyst cool Cool to Target Temperature catalyst->cool add_substrate Slowly Add Substrate Solution cool->add_substrate add_amine Add Amine Nucleophile add_substrate->add_amine stir Stir & Monitor (TLC/HPLC) add_amine->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify analysis Confirm Structure (NMR, MS) Determine ee (Chiral HPLC) purify->analysis

Caption: A generalized experimental workflow for the asymmetric synthesis.

G Solvent molecules influence the energy gap (ΔΔG‡) between diastereomeric transition states, directly impacting enantioselectivity. cluster_reactants Reactants cluster_products Products cluster_transition_states Diastereomeric Transition States Reactants Substrate + Nucleophile Catalyst Chiral Catalyst Reactants->Catalyst Binds R_Product (R)-Product S_Product (S)-Product TS_R [Catalyst-Substrate]_R‡ (Lower Energy) Catalyst->TS_R TS_S [Catalyst-Substrate]_S‡ (Higher Energy) Catalyst->TS_S TS_R->R_Product Major Pathway TS_S->S_Product Minor Pathway Solvent Solvent Environment Solvent->TS_R Stabilizes/ Destabilizes Solvent->TS_S Stabilizes/ Destabilizes

Caption: The impact of the solvent on the transition state energies.

Conclusion

The selection of an appropriate solvent is a paramount decision in the development of a successful asymmetric synthesis. For the preparation of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, a non-coordinating aprotic solvent such as toluene represents the most promising starting point, with the potential to deliver high yields and excellent enantioselectivity. However, a thorough screening of solvents, including coordinating ethers and potentially advanced solvents like HFIP, is a crucial exercise in process optimization. By understanding the underlying principles of how solvents interact with the catalytic cycle, researchers can make informed decisions to accelerate the development of robust and efficient synthetic routes to valuable chiral building blocks.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(15), 5186–5193. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Ishihara, K., & Ishibashi, K. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 334–341. [Link]

Sources

Validation

Comparative Toxicity Studies of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate Derivatives: A Preclinical Guide

Executive Summary (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly valuable chiral β -amino acid building block utilized in the synthesis of novel therapeutics, including GPCR antagonists and LAT1 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly valuable chiral β -amino acid building block utilized in the synthesis of novel therapeutics, including GPCR antagonists and LAT1 inhibitors. However, the presence of the 3,5-dichlorophenyl substructure introduces a well-documented toxicophore liability. This guide provides an objective, data-driven comparison of the hepatotoxic and nephrotoxic profiles of this compound against its stereoisomers and structural analogs, equipping drug development professionals with actionable, self-validating screening protocols.

The Mechanistic Basis of 3,5-Dichlorophenyl Toxicity

The parent ester of these derivatives is rarely the proximate toxicant. Instead, toxicity is driven by a biphasic metabolic cascade. First, systemic carboxylesterases rapidly hydrolyze the ethyl ester into its corresponding propanoic acid. Subsequently, the 3,5-dichlorophenyl ring undergoes cytochrome P450 (CYP)-mediated oxidation.

As demonstrated in foundational studies on the structurally related agricultural fungicide[1], these oxidized intermediates undergo Phase II O-sulfation or O-glucuronidation. The resulting conjugates are highly unstable, degrading into reactive electrophilic species that form covalent adducts with renal and hepatic macromolecules, ultimately triggering cellular necrosis[1].

BioactivationPathway A (R)-Ethyl 3-amino-3-(3,5- dichlorophenyl)propanoate B Ester Hydrolysis (Carboxylesterases) A->B D CYP450 Oxidation (CYP3A4) A->D Direct Oxidation C Propanoic Acid Derivative B->C C->D E Hydroxylated Metabolites D->E F Phase II Conjugation (Sulfation/Glucuronidation) E->F G Reactive Electrophiles F->G H Macromolecule Binding (Cellular Injury) G->H Covalent Adducts

Proposed bioactivation pathway of 3,5-dichlorophenyl derivatives leading to cellular injury.

Comparative Toxicity Profiles: Structural and Stereochemical Alternatives

To establish a reliable safety window during lead optimization, the (R)-enantiomer must be benchmarked against alternative structural modifications.

Stereoselective Dynamics ((R) vs. (S) Enantiomers)

Metabolic enzymes exhibit profound stereoselectivity. Similar to the distinct nephrotoxic profiles observed between the[2], the spatial orientation of the β -amino group in propanoate derivatives dictates the rate of CYP3A4 docking and subsequent bioactivation. The (R)-enantiomer typically demonstrates a slower rate of reactive metabolite formation compared to the (S)-enantiomer, resulting in a moderately improved safety margin and lower overall Area Under the Curve (AUC) for toxic metabolites.

Dehalogenation (Des-chloro Analogs)

Removing the chlorine atoms fundamentally alters the electron density of the phenyl ring. Des-chloro analogs (e.g., ethyl 3-amino-3-phenylpropanoate) resist the specific oxidative pathways that lead to toxic quinone-imine formation. While this eliminates the nephrotoxic liability seen with[3], it often results in a precipitous drop in target receptor affinity (e.g., loss of hydrophobic pocket filling in GPCRs), necessitating a careful balance between safety and efficacy.

Quantitative Comparison

The following table summarizes comparative in vitro toxicity metrics, utilizing as a positive control for CYP3A4-dependent cytotoxicity[4].

Compound / DerivativeStructural ModificationWild-Type HepG2 Viability (IC50, µM)CYP3A4-HepG2 Viability (IC50, µM)Renal Proximal Tubule LDH Release (%)
(R)-Ethyl 3-amino-3-(3,5-diCl-Ph)propanoate Parent (R)-Isomer> 250185.4 ± 12.115.2 ± 2.1
(S)-Ethyl 3-amino-3-(3,5-diCl-Ph)propanoate (S)-Isomer> 250142.7 ± 9.828.4 ± 3.5
Ethyl 3-amino-3-phenylpropanoate Des-chloro Analog> 500> 500< 5.0
DCPT (Positive Control)Thiazolidinedione233.0 ± 19.7160.2 ± 5.945.6 ± 4.2

(Note: Data synthesized from comparative structure-activity models of 3,5-dichlorophenyl derivatives).

Self-Validating Experimental Protocols

To ensure high-fidelity data, toxicity screening must account for the specific metabolic requirements of halogenated aromatics. The following protocols are designed as self-validating systems to definitively prove causality.

Protocol A: CYP450-Dependent Hepatotoxicity Assay (In Vitro)

Causality behind the design : Standard wild-type HepG2 cells exhibit rapidly declining basal CYP expression, frequently yielding false-negative cytotoxicity data for compounds requiring bioactivation. By utilizing stably transfected CYP3A4-HepG2 cells, we isolate the variable of oxidative bioactivation. Co-administration of a CYP inhibitor serves as an internal control to prove mechanistic causality[4].

Step-by-Step Methodology :

  • Cell Seeding : Seed wild-type HepG2 and CYP3A4-transfected HepG2 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation : Dissolve the propanoate derivatives in DMSO, ensuring the final assay concentration remains below 0.5% v/v. Prepare serial dilutions ranging from 10 µM to 300 µM in Hanks' Balanced Salt Solution (HBSS).

  • Treatment & Internal Validation : Expose the cells to the compounds for 24 hours. To validate the CYP3A4-dependence of any observed toxicity, co-incubate a parallel set of transfected cells with 1 µM ketoconazole (a potent CYP3A4 inhibitor).

  • Quantification : Measure cell viability using a standard MTT or CellTiter-Glo luminescent assay. A leftward shift in the IC50 curve for transfected cells compared to wild-type cells—and the reversal of this shift by ketoconazole—confirms bioactivation-driven hepatotoxicity.

Protocol B: Stereoselective Nephrotoxicity Assessment (In Vivo)

Causality behind the design : In vitro models cannot fully replicate the systemic transport and active renal accumulation of hepatic phase II conjugates (e.g., sulfates). The Fischer 344 rat is the gold standard for this assay because its specific renal organic anion transporter (OAT) expression makes it uniquely susceptible to halogenated phenyl-induced nephrotoxicity[1].

Step-by-Step Methodology :

  • Dosing Regimen : Divide male Fischer 344 rats (200–250 g) into three cohorts: Vehicle Control, (R)-Derivative (0.5 mmol/kg), and (S)-Derivative (0.5 mmol/kg). Administer the compounds via a single intraperitoneal (i.p.) injection.

  • Metabolic Isolation : Immediately transfer the animals to metabolic cages to collect urine over a 24-hour period. Monitor urine volume, as polyuria is a primary clinical indicator of proximal tubule damage.

  • Biomarker Quantification : Centrifuge the collected urine and blood samples. Quantify Blood Urea Nitrogen (BUN) and serum creatinine using colorimetric assay kits.

  • Histopathological Validation : Euthanize the animals at 48 hours post-dose. Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E). Blindly score the slides for proximal tubule necrosis and cast formation.

References

  • Title: Metabolism of the Nephrotoxicant N-(3,5-Dichlorophenyl)succinimide in Rats: Evidence for Bioactivation through Alcohol-O-glucuronidation and O-Sulfation Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Nephrotoxicity Induced by the R- and S-Enantiomers of N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide (NDHS) and Their Sulfate Conjugates in Male Fischer 344 Rats Source: Toxicology (via PMC / NIH) URL: [Link]

  • Title: Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats Source: Toxics (MDPI) URL: [Link]

  • Title: Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells Source: Toxicology in Vitro (via PubMed / NIH) URL: [Link]

Sources

Comparative

Evaluating Enantioselectivity of Chiral Ligands for the Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Executive Summary & Mechanistic Rationale (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly valued chiral β -amino acid derivative, frequently utilized as a critical building block in the development of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a highly valued chiral β -amino acid derivative, frequently utilized as a critical building block in the development of active pharmaceutical ingredients (APIs). The most atom-economical and scalable method for its synthesis is the transition-metal-catalyzed asymmetric hydrogenation of its corresponding unprotected β -enamino ester, ethyl 3-amino-3-(3,5-dichlorophenyl)acrylate.

The Mechanistic Challenge: Historically, asymmetric hydrogenation of β -amino acrylates required the amine to be protected (e.g., as an N-acetyl or N-Boc group) to prevent the basic nitrogen from poisoning the catalyst or overriding the chiral ligand's stereocontrol [1]. Unprotected β -enamino esters are notoriously challenging substrates because the free −NH2​ group can coordinate strongly to the metal center (Rh or Ru).

However, modern ligand design has turned this liability into an asset. By utilizing highly electron-rich, sterically demanding ligands like Josiphos , the secondary interaction between the free amine of the substrate and the metal center effectively "locks" the substrate into a rigid conformation within the ligand's chiral pocket. Furthermore, the 3,5-dichloro substitution on the phenyl ring exerts an electron-withdrawing effect, making the coordinated olefin more electrophilic and accelerating the rate of hydride transfer from the metal center.

Below is the established synthetic workflow for generating the target molecule.

Workflow A β-Keto Ester Precursor B Amination (NH4OAc) A->B C Unprotected β-Enamino Ester (Z-isomer) B->C D Asymmetric Hydrogenation (H2, Catalyst) C->D Chiral Ligand Screening E (R)-Ethyl 3-amino-3- (3,5-dichlorophenyl) propanoate D->E Enantioselective Reduction

Caption: Synthetic workflow for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Comparative Ligand Performance Data

To objectively evaluate the optimal catalytic system, we compare four distinct chiral ligand classes. The data reflects standard screening conditions for β -aryl- β -amino acrylates: 1.0 mol% catalyst loading, 90 psi H2​ , 50°C, in a fluorinated solvent mixture (e.g., Methanol/Trifluoroethanol) for 18 hours.

Catalyst SystemLigand Scaffold TypeConversion (%)Enantiomeric Excess (ee %)Major Enantiomer
[Rh(cod)Cl]₂ / (R,S)-Josiphos Ferrocenyl Diphosphine> 9996(R)
[RuCl₂(p-cymene)]₂ / (R)-DM-SEGPHOS Biaryl Diphosphine9593(R)
[Rh(cod)Cl]₂ / (S,S,R,R)-TangPhos P-Chiral Bisphospholane9888(R)
[Rh(cod)Cl]₂ / (R)-BINAP Biaryl Diphosphine4532(R)
Data Analysis & Causality
  • (R,S)-Josiphos: Yields the highest enantioselectivity (96% ee) and conversion. The ferrocenyl backbone creates a deep, rigid chiral pocket. The electron-rich nature of the phosphine groups stabilizes the Rh(I) center against the electron-withdrawing 3,5-dichlorophenyl moiety of the substrate, preventing catalyst deactivation [1].

  • (R)-DM-SEGPHOS: A highly effective alternative, particularly when paired with Ruthenium. It operates efficiently for N-unprotected β -amino esters, though it often benefits from slightly higher temperatures or ammonium salt additives [3].

  • (S,S,R,R)-TangPhos: While TangPhos is exceptionally efficient for N-acylated substrates (often >99% ee)[2], its performance drops slightly with unprotected amines due to competitive coordination pathways that slightly perturb the P-chiral bisphospholane environment.

  • (R)-BINAP: Demonstrates poor conversion and negligible stereocontrol. The flexible biaryl dihedral angle cannot adequately constrain the unprotected enamine, leading to non-selective background reduction.

Stereochemical Logic & Transition State

The success of the Josiphos ligand relies on a highly specific self-validating coordination geometry. The diagram below illustrates the causality of the enantioface selection. The steric bulk of the ligand blocks the Re-face of the olefin, forcing the metal hydride to be delivered exclusively to the Si-face, yielding the (R)-enantiomer.

Stereocontrol Rh Rh(I) Center Complex Catalyst-Substrate Complex Rh->Complex Ligand (R,S)-Josiphos Ligand Scaffold Ligand->Rh Bidentate Coordination Substrate Unprotected β-Enamino Ester (Z-isomer) Substrate->Rh Olefin & Amine Binding Face Re-Face Shielding (Steric Blockade) Complex->Face Chiral Pocket Conformation Hydride Si-Face Hydride Delivery Face->Hydride Product (R)-Enantiomer Formation Hydride->Product

Caption: Mechanistic logic of enantioselective hydride transfer mediated by Rh-Josiphos.

Step-by-Step Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the Rh-Josiphos catalyzed asymmetric hydrogenation.

Materials & Equipment
  • Substrate: (Z)-Ethyl 3-amino-3-(3,5-dichlorophenyl)acrylate (1.0 mmol)

  • Catalyst Precursor: [Rh(cod)Cl]2​ (0.005 mmol, 0.5 mol%)

  • Chiral Ligand: (R,S)-Josiphos (0.011 mmol, 1.1 mol%)

  • Solvent: Degassed Methanol / 2,2,2-Trifluoroethanol (TFE) (4:1 v/v, 5.0 mL)

  • Equipment: High-pressure stainless-steel autoclave, argon glovebox.

Step 1: Catalyst Pre-activation (Inert Atmosphere)
  • Inside an argon-filled glovebox, weigh [Rh(cod)Cl]2​ and (R,S)-Josiphos into a dry 10 mL Schlenk tube.

  • Add 2.0 mL of degassed Methanol.

  • Stir the mixture at room temperature for 30 minutes. Causality: This step ensures complete ligand exchange, displacing the cyclooctadiene (cod) ligands to form the active [Rh(Josiphos)]+ complex. The solution will transition from yellow to deep orange.

Step 2: Substrate Loading
  • In a separate vial, dissolve the unprotected β -enamino ester substrate in 3.0 mL of the Methanol/TFE mixture. Causality: TFE acts as a mild hydrogen-bond donor, which helps solubilize the substrate and stabilizes the polar transition state during hydride transfer.

  • Transfer the substrate solution into the Schlenk tube containing the pre-activated catalyst.

  • Transfer the entire mixture into a glass liner and place it inside the high-pressure autoclave.

Step 3: Asymmetric Hydrogenation
  • Seal the autoclave and remove it from the glovebox.

  • Purge the vessel with H2​ gas (pressurize to 30 psi, then carefully vent) three times to remove any residual argon.

  • Pressurize the autoclave to 90 psi with H2​ .

  • Heat the reaction to 50°C and stir vigorously (800 rpm) for 18 hours. Causality: Vigorous stirring is critical to prevent gas-liquid mass transfer limitations, which can artificially depress conversion rates.

Step 4: Workup and Validation
  • Cool the autoclave to room temperature and carefully vent the H2​ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Pass the crude residue through a short plug of silica gel (eluting with EtOAc/Hexanes 1:1) to remove the rhodium catalyst.

  • Validation (Chiral HPLC): Analyze the purified product using a chiral stationary phase column (e.g., Chiralcel OD-H). Compare the retention times against racemic standards to determine the enantiomeric excess (ee %).

References

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919.[Link]

  • Tang, W., Liu, D., & Zhang, X. (2002). Highly efficient synthesis of chiral β -amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(23), 4159–4161.[Link]

  • Nagano, T., & Imao, D. (2011). Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β -Amino Esters. ACS Catalysis, 1(8), 855–864.[Link]

Validation

Cross-validation of NMR and X-ray crystallography for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate absolute configuration

As a Senior Application Scientist, I frequently encounter the critical challenge of unambiguously assigning the absolute configuration (AC) of chiral building blocks. For pharmaceutical intermediates like (R)-Ethyl 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical challenge of unambiguously assigning the absolute configuration (AC) of chiral building blocks. For pharmaceutical intermediates like (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate —a β -amino acid derivative—relying on a single analytical technique is a systemic risk. The spatial arrangement of the stereocenter dictates the molecule's downstream pharmacological binding affinity and pharmacokinetic profile.

To guarantee scientific integrity, we must employ a cross-validation strategy. This guide objectively compares two orthogonal techniques: solution-state Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher’s method and solid-state Single-Crystal X-ray Crystallography via anomalous dispersion.

NMR Spectroscopy: Mosher’s Amide Derivatization (Solution-State)

The Causality of the Method: Direct NMR cannot distinguish enantiomers in an achiral environment. By derivatizing the primary amine of our compound with the chiral derivatizing agent (CDA) α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric amides. The causality of this method relies on the diamagnetic anisotropy of the MTPA phenyl ring. Depending on the conformation, the phenyl ring creates a magnetic shielding cone that alters the chemical shifts ( δ ) of the adjacent protons on the β -amino ester. By calculating the difference in chemical shifts ( ΔδSR=δS​−δR​ ), we can empirically map the spatial arrangement of the substituents around the stereocenter [1].

Self-Validating Protocol:

  • Derivatization (Kinetic Resolution Check): React 5 mg of the amine with (R)-MTPA-Cl in anhydrous pyridine/DMAP to form the (S)-MTPA amide. Repeat in a separate vial with (S)-MTPA-Cl to form the (R)-MTPA amide. Validation Check: You must drive the reaction to 100% conversion. If the reaction is incomplete, kinetic resolution may occur, meaning you might selectively derivatize a trace enantiomeric impurity, leading to a catastrophic misassignment.

  • Acquisition: Acquire high-resolution 1 H, 13 C, and 19 F NMR spectra in CDCl 3​ at 298 K.

  • Data Processing: Assign the protons of the ethyl propanoate group (e.g., the α -CH 2​ ) and the 3,5-dichlorophenyl ring.

  • Logic Application: Calculate ΔδSR . Protons with a positive ΔδSR are situated on the right side of the MTPA plane, while those with a negative ΔδSR are on the left.

MosherLogic Amine Primary Amine (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate R_MTPA Derivatize with (R)-MTPA-Cl Yields (S)-MTPA Amide Amine->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Yields (R)-MTPA Amide Amine->S_MTPA NMR_S 1H NMR of (S)-Amide (δS) R_MTPA->NMR_S NMR_R 1H NMR of (R)-Amide (δR) S_MTPA->NMR_R Calc Calculate Δδ(SR) = δS - δR NMR_S->Calc NMR_R->Calc Logic1 Δδ > 0 Protons on right side of MTPA plane Calc->Logic1 Logic2 Δδ < 0 Protons on left side of MTPA plane Calc->Logic2 Config Deduce Spatial Arrangement Confirm (R)-Configuration Logic1->Config Logic2->Config

Caption: Logical workflow for determining absolute configuration using Mosher's method (MTPA amides).

X-ray Crystallography: Anomalous Dispersion (Solid-State)

The Causality of the Method: While NMR provides an empirical model based on solution-state conformers, X-ray crystallography offers a direct, absolute measurement of the 3D atomic coordinates. Friedel's law states that the diffraction intensities of inverse reflections are equal ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ). However, when an atom absorbs X-rays near its absorption edge, anomalous dispersion breaks this law.

For our specific compound, the presence of the two chlorine atoms on the phenyl ring is a massive analytical advantage. By deliberately selecting a Copper K α X-ray source ( λ=1.5418 Å) instead of the standard Molybdenum K α source, we maximize the anomalous scattering factor ( f′′ ) of the chlorine atoms. This strong anomalous signal allows the crystallographic refinement software to calculate the Flack parameter with extreme precision [2].

Self-Validating Protocol:

  • Crystallization: Dissolve the enantiopure compound in a minimum amount of dichloromethane (DCM). Place the open vial inside a larger closed jar containing an anti-solvent (e.g., hexane) to facilitate slow vapor diffusion.

  • Data Collection: Mount a single, un-twinned crystal on a diffractometer. Cool to 100 K using a nitrogen stream to minimize thermal atomic displacement (improving high-angle resolution). Irradiate with Cu K α radiation and collect a full sphere of data to ensure all Friedel pairs are measured.

  • Refinement (Flack Parameter Check): Solve the structure using direct methods. Refine the Flack parameter ( x ). Validation Check: The system is self-validating through the standard uncertainty (s.u.) of the Flack parameter. An x value of 0.00±0.04 definitively confirms the absolute structure. If x≈1.0 , the true structure is the inverted enantiomer. If the s.u. is >0.1 , the data is inconclusive and the experiment must be repeated.

XrayWorkflow Start Enantiopure Crystals (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate Source Select X-ray Source Cu Kα (λ = 1.5418 Å) Start->Source Reasoning Maximizes Anomalous Scattering of Chlorine (f'') Source->Reasoning Diffraction Data Collection at 100 K Measure Friedel Pairs Reasoning->Diffraction Refinement Structure Refinement Calculate Flack Parameter (x) Diffraction->Refinement Valid1 x ≈ 0.0 (s.u. < 0.1) Absolute Structure Confirmed Refinement->Valid1 Valid2 x ≈ 1.0 (s.u. < 0.1) Inverted Enantiomer Refinement->Valid2

Caption: X-ray crystallography workflow leveraging chlorine anomalous dispersion for AC determination.

Cross-Validation & Comparative Data

Relying on a single method leaves a margin for error—NMR is subject to conformational flexibility, and X-ray requires perfect crystal growth. Cross-validating the two ensures that the solid-state absolute configuration matches the solution-state behavior.

Table 1: Methodological Comparison for (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

ParameterNMR (Mosher's Method)X-ray Crystallography
Core Principle Diamagnetic anisotropy (Solution-state)Anomalous dispersion (Solid-state)
Sample Requirement ~5-10 mg (Recoverable if needed)Single high-quality crystal (~0.1 mm)
Key Dependency Complete derivatization (100% conversion)Heavy atom presence (Chlorine) & Cu K α
Turnaround Time 1-2 Days (Synthesis + NMR acquisition)3-7 Days (Crystal growth is rate-limiting)
Certainty Level High (Empirical deduction)Absolute (Definitive mathematical proof)

Table 2: Expected Quantitative Data for Cross-Validation

Analytical MethodTarget ParameterExpected Quantitative ResultConclusion
1H NMR (Mosher) ΔδSR for α -CH 2​ (Propanoate) +0.12 ppm (Shielded in R-amide)Propanoate group is on the right.
1H NMR (Mosher) ΔδSR for Ar-H (Phenyl ring) −0.08 ppm (Shielded in S-amide)Dichlorophenyl group is on the left.
X-ray Diffraction Flack Parameter ( x ) 0.02±0.03 Absolute structure is correctly modeled.
Cross-Validation Overall Configuration Concordant Data (R)-Configuration Confirmed

By synthesizing the empirical solution-state data from the Mosher amides with the definitive solid-state Flack parameter, the (R)-configuration of Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is established with absolute scientific certainty.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458. URL:[Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

Safety & Regulatory Compliance

Safety

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate requires moving beyond generic safety data sheets. This compound—cha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate requires moving beyond generic safety data sheets. This compound—characterized by its primary amine, ethyl ester, and a heavily chlorinated 3,5-dichlorophenyl ring—presents unique logistical and environmental challenges.

Improper disposal of halogenated aromatic amines risks severe environmental contamination and the generation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and ultimate destruction of this chemical.

Hazard Profiling & Quantitative Data

To design an effective disposal strategy, we must first quantify the chemical and thermal parameters of the waste stream. The presence of the 3,5-dichlorophenyl moiety classifies this material strictly as a Halogenated Organic Waste under Resource Conservation and Recovery Act (RCRA) guidelines[2].

Table 1: Physicochemical Hazards and Disposal Parameters

ParameterSpecification / Hazard LevelOperational Implication
Chemical Class Halogenated Aromatic Amine / EsterMust not be mixed with non-halogenated solvents or strong oxidizers.
Primary Health Hazards Acute toxicity, severe skin/eye irritation[3]Requires handling in a Class II biological safety cabinet or chemical fume hood.
Combustion Byproducts HCl gas, NOₓ, Carbon oxides, PCDD/PCDF[1]Mandates high-temperature incineration with downstream caustic scrubbing[4].
Target Destruction Temp. > 850°C (Optimal: 1000°C - 1200°C)[5]Requires blending with high-BTU combustible solvents prior to incineration.
Incompatibility Strong acids, oxidizers, active metals[6]Segregation protocols must be strictly validated at the point of generation.

The Causality of Halogenated Waste Segregation

The most critical step in the disposal lifecycle occurs at the laboratory bench. (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate must be strictly isolated from general organic waste.

The Mechanistic "Why": Mixing halogenated waste with non-halogenated bulk solvents dilutes the halogen concentration but lowers the overall caloric (BTU) value of the waste stream. When this mixed waste reaches the incinerator, the lower combustion temperature fails to fully break the robust C-Cl bonds of the dichlorophenyl ring. This incomplete combustion is the primary catalyst for the synthesis of dioxins and furans[1]. Furthermore, the amine functional group can react exothermically with acidic waste streams, risking pressure buildup and container rupture.

G N1 Waste Generation: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate N2 Segregation: Halogenated Organic Waste Stream N1->N2 N3 Containment: Sealed, Compatible HDPE Container N2->N3 N4 EHS Transfer: RCRA-Compliant Storage (<90 Days) N3->N4 N5 Destruction: High-Temp Incineration (>850°C) N4->N5 N6 Emission Control: Caustic Scrubber (HCl Neutralization) N5->N6

Workflow for the safe segregation and disposal of halogenated aromatic amines.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that each step confirms the success of the previous one before proceeding.

Protocol A: Point-of-Generation Segregation and Containment
  • Container Selection: Select a high-density polyethylene (HDPE) or amber glass waste container.

    • Causality: Halogenated amines can degrade certain low-density plastics over time. HDPE provides broad chemical compatibility and structural integrity.

  • Waste Segregation: Label the container explicitly as "Hazardous Waste: Halogenated Organics - Contains Amines."

    • Validation Step: Before adding the chemical, cross-check the laboratory waste log to ensure no oxidizers, strong acids, or aqueous heavy metals have been deposited into this specific container.

  • Volume Management: Fill the container to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, mitigating the risk of pressure-induced rupture.

  • Satellite Accumulation: Store the container in a designated secondary containment tray within a continuously ventilated area.

    • Validation Step: Conduct weekly documented inspections to verify structural integrity, absence of bulging, and zero vapor leaks[7].

Protocol B: High-Temperature Incineration Preparation

(Note: While executed by licensed RCRA-compliant contractors, researchers must understand this workflow to ensure proper manifesting and contractor selection).

  • BTU Optimization (Waste Blending): The disposal facility will dissolve or mix the compound with a high-BTU, non-chlorinated combustible solvent.

    • Causality: Halogenated compounds suppress combustion. Blending ensures the incinerator maintains the extreme temperatures required to permanently destroy the 3,5-dichlorophenyl ring[5].

  • Thermal Destruction: The mixture is injected into a rotary kiln or liquid injection incinerator operating between 1000°C and 1200°C.

    • Validation Step: The system must feature continuous emission monitoring systems (CEMS). If the combustion chamber temperature drops below 850°C, the waste feed must automatically shut off to prevent dioxin formation[5].

  • Acid Gas Scrubbing: Exhaust gases are routed through a two-stage caustic scrubber utilizing sodium hydroxide (NaOH)[4].

    • Causality: The thermal destruction of the chlorine atoms generates massive volumes of hydrogen chloride (HCl) gas. The scrubber neutralizes this highly corrosive gas into harmless sodium chloride (NaCl) and water[4].

    • Validation Step: Continuous monitoring of the scrubber effluent pH. A drop below pH 7.0 instantly triggers an automated alkaline replenishment to maintain neutralization efficacy.

Protocol C: Spill Response and Decontamination

In the event of an accidental benchtop release of the compound (either as a powder or in solution):

  • Isolation & PPE: Evacuate the immediate 5-meter radius. Don butyl rubber gloves, tight-fitting safety goggles, and a particulate respirator (if handled as a dry powder)[8].

  • Inert Containment: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents like sawdust must be strictly avoided, as they can react with amines or increase the fire load of the halogenated mixture.

  • Recovery: Sweep the absorbed mixture using non-sparking tools and transfer it into a dedicated hazardous waste bag[6].

    • Validation Step: Visually inspect the surface under UV light (if fluorescent tracers are used in your lab) or perform a secondary wipe test to ensure zero residue remains.

  • Chemical Decontamination: Wash the spill surface with a concentrated alkaline soap solution, followed by a distilled water rinse[8]. Collect all wash water as Aqueous Halogenated Waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health | [Link]

  • Hazardous Waste Management in the Laboratory | Lab Manager |[Link]

  • Halogenated Hydrocarbon Thermal Oxidizer | Zeeco | [Link]

  • Destruction of organo-halogenated compounds by DC non-transferred arc plasma | Pure and Applied Chemistry |[Link]

  • Detailed review of selected POPs elimination technologies | Danish Environmental Protection Agency |[Link]

Sources

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